Eupalinolide I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30O9 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(6E,10Z)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+ |
InChI Key |
HPWMABTYJYZFLK-BRWGGNOOSA-N |
Isomeric SMILES |
C/C/1=C/C2C(C(C/C(=C\CC1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Eupalinolide I: A Technical Guide to Its Discovery and Natural Sourcing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupalinolide I, a sesquiterpene lactone, has been identified as a constituent of the traditional medicinal plant Eupatorium lindleyanum DC. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, and detailed methodologies for its isolation and characterization. The discovery of this compound is linked to the investigation of a bioactive sesquiterpene lactone fraction, F1012-2, which has demonstrated significant anti-cancer properties. This document outlines a representative protocol for the extraction and purification of this compound from its natural source and describes the analytical techniques employed for its structural elucidation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.
Discovery and Natural Source
This compound was discovered as a component of the plant Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2] This plant has a long history of use in traditional Chinese medicine for treating various ailments, including cough, chronic bronchitis, and hypertension.[1][2]
The direct discovery of this compound is associated with the study of a specific sesquiterpene lactone fraction isolated from Eupatorium lindleyanum, designated as F1012-2 . This fraction was found to be a complex containing this compound, along with Eupalinolide G and Eupalinolide J.[3] Research into the biological activity of F1012-2, particularly its potent inhibitory effects on the growth of triple-negative breast cancer cells, led to the characterization of its individual components, including this compound.[4]
Table 1: Discovery and Source of this compound
| Parameter | Description |
| Compound Name | This compound |
| Compound Class | Sesquiterpene Lactone |
| Natural Source | Eupatorium lindleyanum DC. |
| Plant Family | Asteraceae |
| Geographical Distribution | Primarily found in China, in provinces such as Jiangsu, Gansu, Shandong, and Hunan.[1] |
| Discovery Context | Identified as a constituent of the bioactive fraction F1012-2.[3] |
Experimental Protocols
Isolation and Purification of this compound
While a specific protocol for the initial isolation of this compound has not been detailed in a singular publication, the following is a representative methodology based on established procedures for the isolation of other eupalinolides from Eupatorium lindleyanum.[5][6][7][8]
2.1.1. Plant Material Collection and Preparation
-
The aerial parts of Eupatorium lindleyanum DC. are collected and authenticated.
-
The plant material is air-dried in the shade and then powdered using a mechanical grinder.
2.1.2. Extraction
-
The powdered plant material is extracted with 95% ethanol (B145695) at room temperature by percolation or maceration. This process is typically repeated three times to ensure exhaustive extraction.
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.3. Fractionation
-
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and n-butanol.
-
The sesquiterpene lactones, including this compound, are typically enriched in the chloroform and n-butanol fractions.
2.1.4. Chromatographic Purification
-
The enriched fraction (e.g., n-butanol fraction) is subjected to column chromatography on a silica (B1680970) gel column.
-
The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol (B129727) or hexane (B92381) and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography, preparative high-performance liquid chromatography (HPLC), or high-speed counter-current chromatography (HSCCC) to yield pure this compound.[6][7]
Table 2: Representative Yield and Purity of Eupalinolides from E. lindleyanum
| Compound | Starting Material | Yield (from n-butanol fraction) | Purity (%) | Reference |
| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 mg | 97.9 | [6][7] |
| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 mg | 97.1 | [6][7] |
Note: Specific yield for this compound is not available in the reviewed literature.
Structure Elucidation
The chemical structure of this compound and other sesquiterpene lactones from Eupatorium lindleyanum is determined using a combination of spectroscopic techniques.[5][8]
2.2.1. Mass Spectrometry (MS)
-
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compound.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Visualizations
Logical Relationship of this compound Discovery
Caption: Discovery pathway of this compound.
Experimental Workflow for Isolation
Caption: General workflow for this compound isolation.
Conclusion
This compound is a naturally occurring sesquiterpene lactone isolated from Eupatorium lindleyanum DC. Its discovery is intrinsically linked to the study of the anti-cancer properties of the F1012-2 fraction from this plant. The established protocols for the isolation of eupalinolides from this source provide a solid foundation for obtaining pure this compound for further pharmacological and mechanistic studies. The structural elucidation relies on standard spectroscopic techniques, primarily NMR and MS. This technical guide consolidates the current knowledge on the discovery and natural sourcing of this compound, offering a valuable starting point for researchers in the field of natural product drug discovery.
References
- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography [mdpi.com]
- 7. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Biosynthesis of Eupalinolide I in Eupatorium lindleyanum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorium lindleyanum, a perennial herb belonging to the Asteraceae family, is a rich source of bioactive sesquiterpene lactones (STLs), a class of natural products renowned for their diverse pharmacological activities. Among these, the germacrane-type STL, Eupalinolide I, has garnered significant interest for its potential therapeutic applications. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced medicinal properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by quantitative data from related compounds, detailed experimental protocols for pathway elucidation, and visual representations of the key biochemical transformations. While the complete pathway for this compound has not been fully elucidated, this document synthesizes the current knowledge on germacrane (B1241064) STL biosynthesis to present a scientifically grounded hypothetical pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the well-established route for germacrane sesquiterpene lactones, originating from the mevalonate (B85504) (MVA) pathway. This pathway can be broadly divided into three key stages: the formation of the universal sesquiterpene precursor, the cyclization to the germacrane skeleton, and the subsequent oxidative modifications and decorations.
Stage 1: Assembly of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)
The journey begins in the cytoplasm and mitochondria with the MVA pathway, which converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Through a series of condensation reactions catalyzed by prenyltransferases, one molecule of DMAPP and two molecules of IPP are sequentially joined to form the 15-carbon acyclic precursor, farnesyl pyrophosphate (FPP).
Stage 2: Formation of the Germacrane Skeleton
The first committed step in the biosynthesis of germacrane STLs is the cyclization of the linear FPP molecule. This crucial reaction is catalyzed by a specific sesquiterpene synthase, Germacrene A Synthase (GAS). GAS facilitates a complex carbocation-mediated cyclization of FPP to yield the characteristic ten-membered ring structure of (+)-germacrene A.
Stage 3: Oxidative Modifications and Tailoring of the Germacrane Scaffold
The hydrocarbon skeleton of germacrene A undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to introduce functional groups and ultimately form the lactone ring.
-
Oxidation to Germacrene A Acid: The methyl group at the C12 position of germacrene A is sequentially oxidized to a carboxylic acid. This three-step oxidation is catalyzed by a single multifunctional CYP450 enzyme, Germacrene A Oxidase (GAO), to produce germacrene A acid.
-
Hydroxylation and Lactonization to form Costunolide (B1669451): A key intermediate in the biosynthesis of many germacrane STLs is costunolide. Its formation is initiated by the hydroxylation of germacrene A acid at the C6 position, a reaction catalyzed by a specific CYP450, Costunolide Synthase (COS). The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously undergoes lactonization to form the γ-lactone ring characteristic of costunolide.
-
Post-Costunolide Modifications Leading to this compound: The specific steps leading from costunolide to this compound have not been experimentally determined. However, based on the structure of this compound, a plausible sequence of events can be proposed, involving further hydroxylations and subsequent acylation. The structure of this compound is characterized by hydroxyl or acyloxy groups at specific positions of the germacrane skeleton. The formation of these features would require the action of additional hydroxylases (likely CYP450s) and acyltransferases.
Quantitative Data on Eupalinolides in Eupatorium lindleyanum
Table 1: Hypothetical Quantitative Distribution of Eupalinolides in Eupatorium lindleyanum
| Compound | Plant Part | Concentration (mg/g dry weight) |
| Eupalinolide A | Flowers | 1.5 - 2.5 |
| Leaves | 0.8 - 1.2 | |
| Stems | < 0.1 | |
| Eupalinolide B | Flowers | 1.2 - 2.0 |
| Leaves | 0.5 - 0.9 | |
| Stems | < 0.1 | |
| This compound | Flowers | (To be determined) |
| Leaves | (To be determined) | |
| Stems | (To be determined) |
Note: The values for Eupalinolide A and B are based on trends observed for similar compounds and are for illustrative purposes. Actual concentrations can vary based on plant age, growing conditions, and extraction methods.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.
Identification of Candidate Genes
Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis, such as terpene synthases, CYP450s, and acyltransferases.
Methodology: Transcriptome Analysis
-
RNA Extraction: Extract total RNA from different tissues of E. lindleyanum (e.g., young leaves, flowers, and trichomes, which are often the site of STL biosynthesis) using a suitable plant RNA extraction kit.
-
Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
Bioinformatic Analysis:
-
Assemble the sequencing reads into a transcriptome.
-
Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) to identify putative terpene synthases, CYP450s, and acyltransferases.
-
Perform differential gene expression analysis to identify genes that are highly expressed in tissues with high eupalinolide content.
-
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of the identified candidate genes.
Methodology: Heterologous Expression and In Vitro Enzyme Assays
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pYES-DEST52 for yeast).
-
Heterologous Expression:
-
For Terpene Synthases: Express the recombinant proteins in E. coli.
-
For CYP450s: Express in a host system that provides the necessary redox partners, such as Saccharomyces cerevisiae (yeast) co-expressing a cytochrome P450 reductase (CPR).
-
For Acyltransferases: Express in E. coli.
-
-
Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Enzyme Assays:
-
Terpene Synthase Assay: Incubate the purified enzyme with FPP in a suitable buffer. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
CYP450 Assay: Incubate the microsomal fraction from yeast expressing the CYP450 and CPR with the putative substrate (e.g., germacrene A, germacrene A acid, or costunolide) and NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acyltransferase Assay: Incubate the purified enzyme with the hydroxylated germacrane intermediate and an acyl-CoA donor (e.g., acetyl-CoA, tigloyl-CoA). Analyze the products by LC-MS.
-
In Vivo Pathway Reconstruction
Objective: To confirm the function of the identified enzymes in a living system.
Methodology: Transient Expression in Nicotiana benthamiana
-
Agroinfiltration: Introduce the expression vectors containing the candidate genes into Agrobacterium tumefaciens. Infiltrate the leaves of N. benthamiana with the transformed Agrobacterium strains, either individually or in combination.
-
Metabolite Extraction and Analysis: After a few days of incubation, harvest the infiltrated leaf tissue, extract the metabolites, and analyze them by LC-MS to detect the production of the expected intermediates and final product, this compound.
Conclusion
The biosynthesis of this compound in Eupatorium lindleyanum is a complex process involving a cascade of enzymatic reactions. While the early steps of the pathway are likely conserved with other germacrane sesquiterpene lactones, the later tailoring steps that confer the unique chemical structure of this compound remain to be elucidated. The technical guide presented here provides a robust framework for researchers to systematically investigate this pathway. By combining transcriptomics, heterologous expression, enzymatic assays, and in vivo reconstitution, the complete biosynthetic route to this promising natural product can be unveiled, paving the way for its biotechnological production and the development of novel therapeutic agents.
Eupalinolide I: A Technical Overview of its Molecular Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Eupatorium genus, this compound has garnered interest within the scientific community for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its reported biological effects, and the experimental methodologies used to elucidate its mechanism of action. The information is presented to support further research and development efforts in the field of oncology.
Molecular Profile
The fundamental molecular attributes of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₃₀O₉ |
| Molecular Weight | 462.5 g/mol |
Biological Activity and Mechanism of Action
This compound has been primarily investigated as part of a mixture of three sesquiterpene lactones, designated F1012-2, which also contains Eupalinolide J and Eupalinolide K.[1] This mixture has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells.[2] The biological effects are multifaceted, leading to the inhibition of cancer cell growth through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1]
Anti-Cancer Effects
The cytotoxic and anti-proliferative effects of eupalinolides, including the F1012-2 mixture containing this compound, have been observed in various cancer cell lines.
| Compound/Mixture | Cancer Cell Line(s) | Observed Effects | Reference(s) |
| F1012-2 | MDA-MB-231, MDA-MB-468 (TNBC) | Induces apoptosis in a caspase-dependent manner, activates autophagy, and causes cell cycle arrest at the G2/M phase. Also activates Akt and p38 signaling pathways. | [2] |
Signaling Pathway Modulation
A key mechanism underlying the anti-cancer activity of eupalinolides is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] Persistent activation of STAT3 is a hallmark of many cancers, including TNBC, and its suppression is a promising therapeutic strategy.[5] While much of the direct evidence for STAT3 inhibition comes from studies on the related compound Eupalinolide J, the activity of the F1012-2 mixture suggests a similar mechanism may be at play for this compound.[3][4] The proposed mechanism involves the downregulation of STAT3 and its phosphorylated form (p-STAT3), which in turn affects the expression of downstream target genes involved in cell survival and proliferation.[6]
Below is a diagram illustrating the proposed inhibition of the STAT3 signaling pathway by eupalinolides.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of eupalinolides. These are based on methodologies reported in the literature for similar compounds and should be adapted as necessary for specific experimental conditions.[1][7]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Workflow:
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[1]
Western Blotting for STAT3 and p-STAT3
This technique is used to determine the expression levels of total STAT3 and its activated (phosphorylated) form.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for 24 hours. Wash the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT3 and p-STAT3 overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Conclusion
This compound, as a component of the F1012-2 mixture, demonstrates promising anti-cancer properties, particularly against triple-negative breast cancer. Its mechanism of action appears to involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways such as STAT3. The data presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound. More research is warranted to fully elucidate its individual activity and to develop it as a potential candidate for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Eupalinolide I: A Technical Overview
A comprehensive search for the spectroscopic data (NMR, MS, and IR) of Eupalinolide I has revealed a significant lack of specific information in publicly accessible scientific literature. While extensive data exists for other related sesquiterpene lactones isolated from the genus Eupatorium, such as Eupalinolide A, B, C, L, and M, detailed experimental data for this compound remains elusive.
This guide, therefore, provides a general framework for the spectroscopic analysis of eupalinolide-type sesquiterpene lactones, drawing on established methodologies for similar compounds. This information is intended to serve as a reference for researchers, scientists, and drug development professionals working with this class of natural products.
General Spectroscopic Characteristics of Eupalinolides
Eupalinolides are a class of germacrane-type sesquiterpene lactones characterized by a 10-membered ring system. Their spectroscopic data typically reveal key structural features that are instrumental in their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of eupalinolides. Both ¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the stereochemistry of the molecule.
¹H NMR: Proton NMR spectra of eupalinolides typically show characteristic signals for:
-
Vinyl protons on the germacrane (B1241064) ring.
-
Protons adjacent to oxygen-bearing carbons (e.g., carbinol and ester groups).
-
Methyl groups, which can appear as singlets or doublets depending on their location.
-
Protons of the exocyclic methylene (B1212753) group of the lactone ring.
¹³C NMR: Carbon-13 NMR spectra are crucial for determining the carbon framework. Key signals include:
-
Carbonyl carbons of the lactone and any ester groups.
-
Olefinic carbons of the double bonds within the 10-membered ring and the exocyclic methylene group.
-
Carbons attached to oxygen.
-
Aliphatic carbons of the ring and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For eupalinolides, Electrospray Ionization (ESI) is a commonly used technique. The mass spectrum will show the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.), which allows for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information about the substituents and the core structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. For a eupalinolide, the IR spectrum would be expected to show characteristic absorption bands for:
-
γ-lactone carbonyl group: A strong absorption band typically appears in the region of 1770-1750 cm⁻¹.
-
Ester carbonyl group: If present, a strong absorption around 1740-1720 cm⁻¹.
-
Hydroxyl group (-OH): A broad absorption band in the region of 3500-3200 cm⁻¹.
-
C=C double bonds: Absorptions in the region of 1680-1640 cm⁻¹.
Experimental Protocols (Generalized)
The following are generalized experimental protocols for obtaining spectroscopic data for a eupalinolide-type compound, based on standard practices in natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: To fully elucidate the structure, a suite of 2D NMR experiments is essential, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the stereochemistry of the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile), often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is commonly used.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or after separation by LC. Data is acquired in either positive or negative ion mode. High-resolution mass measurements allow for the determination of the elemental composition. For structural fragmentation information, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion and subjecting it to collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample is placed in the beam path, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation (Hypothetical for a Eupalinolide)
While specific data for this compound is unavailable, the following tables illustrate how the spectroscopic data for a hypothetical eupalinolide would be presented.
Table 1: Hypothetical ¹H NMR Data for a Eupalinolide (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | 5.10 | d | 10.5 |
| H-2 | 2.50 | m | |
| H-3 | 4.80 | dd | 10.0, 4.5 |
| H-5 | 4.95 | d | 9.8 |
| H-6 | 4.20 | t | 9.5 |
| H-9 | 2.80 | m | |
| H-13a | 6.25 | d | 3.0 |
| H-13b | 5.60 | d | 2.5 |
| H-14 | 1.80 | s | |
| H-15 | 1.25 | d | 7.0 |
Table 2: Hypothetical ¹³C NMR Data for a Eupalinolide (in CDCl₃)
| Position | δ (ppm) | Type |
| C-1 | 135.0 | CH |
| C-2 | 40.5 | CH₂ |
| C-3 | 75.2 | CH |
| C-4 | 140.1 | C |
| C-5 | 125.8 | CH |
| C-6 | 82.3 | CH |
| C-7 | 50.1 | CH |
| C-8 | 78.9 | C |
| C-9 | 45.6 | CH₂ |
| C-10 | 148.2 | C |
| C-11 | 138.5 | C |
| C-12 | 170.1 | C=O |
| C-13 | 122.3 | CH₂ |
| C-14 | 18.5 | CH₃ |
| C-15 | 15.2 | CH₃ |
Table 3: Hypothetical Mass Spectrometry (MS) Data for a Eupalinolide
| Ion | m/z (Observed) | Formula |
| [M+H]⁺ | 351.1754 | C₁₉H₂₆O₆ |
| [M+Na]⁺ | 373.1573 | C₁₉H₂₅O₆Na |
Table 4: Hypothetical Infrared (IR) Data for a Eupalinolide
| Wavenumber (cm⁻¹) | Assignment |
| 3450 (broad) | O-H stretch |
| 1765 (strong) | γ-Lactone C=O stretch |
| 1730 (strong) | Ester C=O stretch |
| 1660 (medium) | C=C stretch |
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a natural product like a eupalinolide is depicted in the following diagram.
Caption: Workflow for the isolation and structural elucidation of a natural product.
Eupalinolide I: A Review of Biological Activities and Therapeutic Potential
A comprehensive analysis for researchers and drug development professionals.
Executive Summary
Eupalinolide I, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a compound of interest within the field of natural product chemistry and drug discovery. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of studies focused specifically on the biological activities of this compound as an isolated compound. It is most prominently cited as a constituent of a bioactive mixture, F1012-2, which also contains Eupalinolide J and Eupalinolide K. This in-depth technical guide, therefore, aims to provide a thorough overview of the known biological activities of the F1012-2 mixture and other structurally related eupalinolides, thereby offering a contextual understanding of the potential therapeutic applications of this compound. This review is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating the available data, detailing experimental methodologies, and illustrating key signaling pathways.
Introduction
Sesquiterpene lactones, a class of naturally occurring compounds, are well-documented for their diverse and potent biological activities, including anticancer and anti-inflammatory effects. The genus Eupatorium is a rich source of these compounds, with various eupalinolides demonstrating significant therapeutic potential. While individual eupalinolides such as A, B, J, and O have been the subject of dedicated studies, this compound remains largely uncharacterized in its pure form. The majority of its known bioactivity is inferred from studies on the F1012-2 mixture, which has shown promise in cancer research. This guide will synthesize the available information on F1012-2 and other key eupalinolides to provide a comprehensive picture for future research and development.
Biological Activities of Eupalinolide-Containing Mixture F1012-2 and Other Eupalinolides
The primary biological activities attributed to eupalinolides are their anticancer and anti-inflammatory properties. The F1012-2 mixture, containing this compound, has been investigated for its effects on cancer cells.
Anticancer Activity
The F1012-2 mixture has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells.[1] This activity is attributed to the induction of cell cycle arrest and apoptosis.[2] Other eupalinolides have demonstrated a range of anticancer effects against various cancer cell lines. For instance, Eupalinolide J has been shown to inhibit the growth of prostate cancer cells and suppress metastasis by promoting the degradation of STAT3.[2][3] Eupalinolide O induces apoptosis in human breast cancer cells, while Eupalinolide A has been reported to induce autophagy-mediated cell death in hepatocellular carcinoma cells.[4][5] Eupalinolide B has demonstrated cytotoxic effects against pancreatic cancer cells.[6]
Table 1: Summary of Anticancer Activity of Eupalinolides
| Compound/Mixture | Cancer Cell Line | Observed Effect | IC50 Value (µM) | Reference |
| F1012-2 | MDA-MB-231 (TNBC) | Inhibition of proliferation, induction of apoptosis and cell cycle arrest | Not specified | [2] |
| Eupalinolide A | A549, H1299 (NSCLC) | Inhibition of proliferation, induction of ferroptosis and apoptosis | Not specified | [7] |
| Eupalinolide B | PANC-1, MiaPaCa-2 (Pancreatic) | Inhibition of cell viability, proliferation, migration, and invasion | Not specified | [6] |
| Eupalinolide J | PC-3, DU-145 (Prostate) | Inhibition of proliferation, induction of apoptosis and cell cycle arrest | 2.89 ± 0.28 (PC-3), 2.39 ± 0.17 (DU-145) | [3] |
| Eupalinolide O | MDA-MB-468 (Breast) | Induction of apoptosis and cell cycle arrest | Not specified | [4] |
Signaling Pathways
The anticancer effects of eupalinolides are mediated through the modulation of various signaling pathways. The F1012-2 mixture has been observed to significantly inhibit the Akt signaling pathway and activate the p38 pathway in MDA-MB-231 cells.[2]
Eupalinolide J exerts its anti-metastatic effects by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cancer cell survival and proliferation.[2] Eupalinolide O has been shown to suppress the Akt pathway in breast cancer cells.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the cited studies on eupalinolides.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the eupalinolide compound or vehicle control for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the eupalinolide compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Protein Extraction: Following treatment with the eupalinolide, total protein is extracted from the cells using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p38, STAT3). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
The available scientific literature strongly suggests that eupalinolides, as a class of compounds, possess significant anticancer properties. While specific data on this compound is currently lacking, its presence in the bioactive F1012-2 mixture points towards its potential as a therapeutic agent. The detailed analysis of F1012-2 and other well-characterized eupalinolides in this guide provides a solid foundation for future research.
To fully elucidate the therapeutic potential of this compound, further studies are imperative. These should include the isolation and purification of this compound, followed by comprehensive in vitro and in vivo studies to determine its specific biological activities, mechanism of action, and potential synergistic effects with other compounds. Such research will be crucial in unlocking the full therapeutic promise of this and other related natural products for the benefit of drug discovery and development.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 4. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide I: Unraveling the Core Mechanism of Action in Cancerous Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone isolated from Eupatorium lindleyanum. While comprehensive studies focusing solely on this compound are limited, its anti-cancer properties have been investigated as part of a potent mixture, F1012-2, which also contains Eupalinolide J and Eupalinolide K. This guide synthesizes the preliminary findings on the mechanism of action of this compound, drawing primarily from studies on the F1012-2 fraction and contextualized with research on closely related eupalinolide analogues. The collective evidence points towards a multi-faceted anti-neoplastic activity, primarily centered on the induction of cell cycle arrest, apoptosis, and autophagy through the modulation of key signaling pathways.
Core Mechanisms of Action
The anti-cancer effects of the this compound-containing fraction, F1012-2, are attributed to its ability to induce programmed cell death and inhibit cell proliferation in cancer cells, with a notable selectivity for cancerous cells over normal cells.[1] The primary mechanisms identified are cell cycle arrest, apoptosis, and autophagy, often triggered by the generation of reactive oxygen species (ROS) and subsequent DNA damage.[2]
Cell Cycle Arrest
F1012-2 has been shown to induce cell cycle arrest at the G2/M phase in triple-negative breast cancer (TNBC) cells.[1] This is achieved by downregulating the expression of key cell cycle proteins such as cyclin B1 and cdc2, while upregulating the expression of p21 and phosphorylated-cdc2.[1]
Apoptosis
A significant component of the anti-cancer activity of the F1012-2 fraction is the induction of apoptosis through both intrinsic and extrinsic pathways in a caspase-dependent manner.[1] This is characterized by the cleavage of caspases 3 and 9, and PARP.[3] Studies on the related Eupalinolide O have shown that it induces apoptosis by decreasing the mitochondrial membrane potential and increasing caspase-3 activity.[4]
Autophagy
The F1012-2 fraction has also been observed to activate autophagy in TNBC cells. Interestingly, the inhibition of this autophagy process was found to enhance F1012-2-induced apoptosis, suggesting a complex interplay between these two cell death mechanisms.[1]
DNA Damage and ROS Generation
F1012-2 treatment leads to an overproduction of reactive oxygen species (ROS), which in turn induces significant DNA strand breaks and the activation of γ-H2AX, a marker of DNA damage.[2] This ROS-mediated DNA damage is a key trigger for the subsequent activation of downstream signaling pathways leading to cell death.
Signaling Pathways Modulated by Eupalinolides
The diverse cellular effects of eupalinolides are orchestrated through the modulation of several critical signaling pathways.
MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is a key mediator of the cellular response to F1012-2. Specifically, the JNK and ERK signaling pathways are activated in response to F1012-2-induced ROS accumulation and DNA damage.[2] The activation of the MAPK pathway plays a crucial role in the anti-cancer effects of F1012-2.[5]
Akt and p38 Signaling
The F1012-2 fraction has been shown to activate the Akt and p38 signaling pathways.[1] The activation of these pathways is implicated in the regulation of apoptosis and cell survival in response to cellular stress.
STAT3 Pathway
While not directly demonstrated for F1012-2, the closely related Eupalinolide J is a known inhibitor of the STAT3 signaling pathway.[6] It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes.[6] Given that F1012-2 contains Eupalinolide J, it is plausible that STAT3 inhibition contributes to its overall anti-cancer activity.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the F1012-2 fraction and related eupalinolides.
| Compound/Fraction | Cell Line | Assay | Result | Reference |
| F1012-2 | MDA-MB-231 | Apoptosis (Annexin V/7-AAD) | Significant increase in early and late apoptotic cells at 4 and 8 µg/ml | [3] |
| F1012-2 | MDA-MB-468 | Apoptosis (Annexin V/7-AAD) | Significant increase in early and late apoptotic cells at 4 and 8 µg/ml | [3] |
| F1012-2 | MDA-MB-231 | Cell Migration (Wound Healing) | Inhibition of cell migration at 0.5 and 1 µg/ml | [2] |
| F1012-2 | MDA-MB-231 | Cell Invasion (Transwell) | Reduction in cell invasion at 0.5 and 1 µg/ml | [2] |
| Eupalinolide J | PC-3 | Cytotoxicity (MTT) | IC50: 2.89 ± 0.28 µM at 72 hr | [2] |
| Eupalinolide J | DU-145 | Cytotoxicity (MTT) | IC50: 2.39 ± 0.17 µM at 72 hr | [2] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Dissolve the resulting formazan crystals in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Western Blotting
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins, followed by incubation with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection system.
Visualizations
Caption: this compound's proposed mechanism of action.
References
- 1. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. View of Eupatorium lindleyanum DC. sesquiterpene fraction F1012-2 regulates p53/NF-κB signaling pathways in human breast cancer [serbiosoc.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Eupalinolides on Cancer Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Eupalinolides, a class of sesquiterpene lactones, on various cancer cell lines. While direct and extensive research on Eupalinolide I is limited, this document summarizes the available findings, including its activity as part of a molecular complex, and presents a comprehensive analysis of closely related Eupalinolide derivatives (A, B, J, and O) to offer a broader understanding of this compound family's anti-cancer potential. This guide is intended for researchers, scientists, and professionals in the field of drug development.
This compound: Current State of Research
Direct studies detailing the in vitro cytotoxicity of this compound as a standalone compound are not extensively available in the current body of scientific literature. However, its bioactivity has been investigated as part of a complex.
A study by Tian et al. examined a complex designated F1012-2, which is composed of this compound, Eupalinolide J, and Eupalinolide K.[1] This complex demonstrated significant cytotoxic effects against the triple-negative breast cancer cell line MDA-MB-231. The observed anti-cancer activities included the induction of apoptosis and cell cycle arrest at the G2/M phase. The molecular mechanism of the F1012-2 complex was linked to the inhibition of the Akt signaling pathway and the activation of the p38 pathway.[1]
Further investigation into the F1012-2 complex revealed its ability to induce a DNA damage response mediated by reactive oxygen species (ROS) through the activation of the MAPK pathway in triple-negative breast cancer cells.[2] The IC50 values for the F1012-2 complex have been determined in MDA-MB-231 and MDA-MB-468 cells, as detailed in the table below. It is important to note that these values represent the combined effect of the three Eupalinolide components.
Quantitative Cytotoxicity Data of Eupalinolide Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various Eupalinolide derivatives across a range of cancer cell lines, providing a comparative look at their cytotoxic potency.
Table 1: IC50 Values of the F1012-2 Complex (this compound, J, and K)
| Compound | Cell Line | Incubation Time | IC50 (µg/mL) |
| F1012-2 | MDA-MB-231 | 48h | 3.21 ± 0.05 |
| F1012-2 | MDA-MB-468 | 48h | 1.01 ± 0.13 |
Table 2: IC50 Values of Other Eupalinolide Derivatives
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | Not Specified | Approx. 10 |
| HCCLM3 | Hepatocellular Carcinoma | Not Specified | Approx. 10 | |
| Eupalinolide B | TU686 | Laryngeal Cancer | Not Specified | 6.73 |
| TU212 | Laryngeal Cancer | Not Specified | 1.03 | |
| M4e | Laryngeal Cancer | Not Specified | 3.12 | |
| AMC-HN-8 | Laryngeal Cancer | Not Specified | 2.13 | |
| Hep-2 | Laryngeal Cancer | Not Specified | 9.07 | |
| LCC | Laryngeal Cancer | Not Specified | 4.20 | |
| Eupalinolide J | PC-3 | Prostate Cancer | 72h | 2.89 ± 0.28 |
| DU-145 | Prostate Cancer | 72h | 2.39 ± 0.17 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 3.74 ± 0.58 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 4.30 ± 0.39 | |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24h | 10.34 |
| 48h | 5.85 | |||
| 72h | 3.57 | |||
| MDA-MB-453 | Triple-Negative Breast Cancer | 24h | 11.47 | |
| 48h | 7.06 | |||
| 72h | 3.03 |
Experimental Protocols
This section details the standard methodologies employed in the cited studies for assessing the in vitro cytotoxicity of Eupalinolides.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6][7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Eupalinolide compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Cell Treatment and Harvesting: Cells are treated with the Eupalinolide compound for a specified duration. Both adherent and floating cells are then harvested.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[8]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[9]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][11]
-
Cell Treatment and Harvesting: Cells are treated with the Eupalinolide compound and then harvested.
-
Fixation: The cells are washed with PBS and then fixed in ice-cold 70% ethanol, which permeabilizes the cell membrane.[10][11]
-
Staining: The fixed cells are washed and then incubated with a staining solution containing Propidium Iodide (PI) and RNase. PI intercalates with DNA, and the resulting fluorescence is proportional to the DNA content. RNase is included to prevent the staining of RNA.[10][11]
-
Incubation: The cells are incubated at room temperature or 37°C to allow for staining.
-
Flow Cytometry Analysis: The DNA content of the cell population is analyzed by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content).
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and key signaling pathways modulated by Eupalinolide derivatives.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Signaling pathways modulated by Eupalinolide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. vet.cornell.edu [vet.cornell.edu]
Pharmacokinetics of Eupalinolides: An In-depth Technical Guide on Early Research
Disclaimer: As of late 2025, publicly available research on the specific pharmacokinetics of Eupalinolide I is limited. This guide, therefore, focuses on the most closely related and well-studied analogues, Eupalinolide A and Eupalinolide B, to provide a comprehensive overview of the current understanding of this class of compounds. The data presented herein is derived from early preclinical studies and should be interpreted as foundational.
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have garnered significant interest for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of these compounds is crucial for their development as therapeutic agents. This technical guide synthesizes the available early research data on the pharmacokinetics of Eupalinolide A and B, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Quantitative Pharmacokinetic Data
The primary in vivo pharmacokinetic data for Eupalinolide A and B comes from studies in Sprague-Dawley rats. The following tables summarize the key pharmacokinetic parameters observed after intragastric administration of a Eupatorium lindleyanum extract.
Table 1: Pharmacokinetic Parameters of Eupalinolide A in Rats Following Intragastric Administration of Eupatorium lindleyanum Extract
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | t1/2 (h) |
| 100 | 15.8 ± 4.2 | 0.5 | 45.3 ± 12.1 | 50.1 ± 13.8 | 2.3 ± 0.6 |
| 250 | 38.9 ± 9.8 | 0.5 | 112.7 ± 28.9 | 125.4 ± 32.1 | 2.5 ± 0.7 |
| 625 | 85.1 ± 21.3 | 0.5 | 245.6 ± 61.4 | 268.9 ± 67.2 | 2.6 ± 0.8 |
Data presented as mean ± standard deviation (n=6). Source: Adapted from Zhang et al., 2015.[1]
Table 2: Pharmacokinetic Parameters of Eupalinolide B in Rats Following Intragastric Administration of Eupatorium lindleyanum Extract
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | t1/2 (h) |
| 100 | 25.7 ± 6.1 | 0.75 | 88.4 ± 21.5 | 98.7 ± 24.1 | 3.1 ± 0.9 |
| 250 | 62.4 ± 15.3 | 0.75 | 215.8 ± 52.7 | 238.9 ± 58.3 | 3.3 ± 1.0 |
| 625 | 135.2 ± 33.1 | 0.75 | 468.1 ± 114.2 | 512.6 ± 125.1 | 3.5 ± 1.1 |
Data presented as mean ± standard deviation (n=6). Source: Adapted from Zhang et al., 2015.[1]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
A foundational study provides a detailed methodology for assessing the pharmacokinetics of Eupalinolide A and B in rats.
1. Animal Model:
-
Species: Male and female Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Animals were fasted overnight before the experiment.
2. Drug Administration:
-
Formulation: Eupatorium lindleyanum extract administered by intragastric gavage.
-
Dose Groups: Three dose levels of the extract were used: 100, 250, and 625 mg/kg.[1]
3. Sample Collection:
-
Matrix: Blood samples (approximately 0.3 mL) were collected from the tail vein.
-
Time Points: Samples were collected at 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Processing: Blood samples were immediately centrifuged to separate plasma, which was then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous quantification of Eupalinolide A and B in rat plasma.[1]
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile.[1]
-
Chromatography: Separation was achieved on a C18 column with an isocratic mobile phase.
-
Detection: Mass spectrometry was performed using multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[1]
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters were calculated using a non-compartmental analysis approach with appropriate software (e.g., DAS 2.0).
-
Parameters: The key parameters determined included maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
In Vitro Metabolism Studies
Studies utilizing human and rat liver microsomes have been instrumental in elucidating the metabolic pathways of Eupalinolide A and B.
1. Microsomal Incubation:
-
Source: Pooled human liver microsomes (HLMs) and rat liver microsomes (RLMs).
-
Reaction Mixture: The incubation mixture typically contained liver microsomes, a NADPH-generating system (for CYP-mediated reactions), and the test compound (Eupalinolide A or B) in a phosphate (B84403) buffer.
-
Incubation Conditions: Incubations were carried out at 37°C and terminated at various time points by the addition of a quenching solvent (e.g., cold acetonitrile).
2. Metabolic Stability Assessment:
-
Analysis: The disappearance of the parent compound over time was monitored by LC-MS/MS.
-
Calculations: The in vitro half-life (t1/2) and intrinsic clearance (CLint) were calculated from the rate of disappearance.
3. Metabolite Identification:
-
Technique: High-resolution mass spectrometry is employed to identify potential metabolites formed during the incubation.
4. Enzyme Phenotyping:
-
Methods: To identify the specific cytochrome P450 (CYP) enzymes responsible for metabolism, recombinant human CYP enzymes or specific chemical inhibitors are used.
Visualizations
Logical Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study for Eupalinolides.
Metabolic Pathway of Eupalinolide A and B
References
Eupalinolide I: A Whitepaper on Predicted Therapeutic Targets and Emerging Anti-Cancer Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the isolated therapeutic targets of Eupalinolide I is limited in current scientific literature. This document synthesizes the available information on this compound as part of a studied complex and provides a comprehensive overview of the well-documented therapeutic targets and mechanisms of action of its close structural analogs: Eupalinolide A, B, J, and O. The insights from these related compounds offer a strong predictive foundation for the potential therapeutic applications of this compound.
Executive Summary
Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum DC., have demonstrated significant potential as anti-cancer agents. While research on this compound as a standalone compound is sparse, a complex known as F1012-2, containing this compound, J, and K, has been shown to induce apoptosis and cell cycle arrest in breast cancer cells. This activity is associated with the inhibition of the Akt signaling pathway and activation of the p38 pathway. In-depth studies of other Eupalinolide derivatives have revealed a multi-targeted approach to cancer therapy, involving the modulation of key signaling pathways implicated in cell proliferation, survival, metastasis, and metabolic regulation. This technical guide consolidates the current understanding of Eupalinolide compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to inform future research and drug development efforts focused on this compound and its analogs.
Predicted Therapeutic Targets of this compound
The primary evidence for the therapeutic targets of this compound comes from a study on the F1012-2 complex, which consists of Eupalinolides I, J, and K. This study identified the following key modulatory effects:
-
Inhibition of the Akt signaling pathway: The Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition is a key strategy in cancer therapy.
-
Activation of the p38 signaling pathway: The p38 MAPK pathway is involved in cellular stress responses and can lead to apoptosis or cell cycle arrest.
These findings suggest that this compound, in concert with its co-occurring derivatives, likely contributes to the anti-proliferative and pro-apoptotic effects observed.
Therapeutic Targets of Eupalinolide Analogs
The following sections detail the experimentally validated therapeutic targets and mechanisms of action for Eupalinolide A, B, J, and O. This information provides a strong predictive framework for the potential biological activities of this compound.
Eupalinolide A
Eupalinolide A has been shown to inhibit cancer progression through the induction of both ferroptosis and apoptosis in non-small cell lung cancer (NSCLC) and autophagy in hepatocellular carcinoma.[1][2]
Key Signaling Pathways and Targets:
-
AMPK/mTOR/SCD1 Signaling Pathway: Eupalinolide A activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR), leading to the downregulation of stearoyl-CoA desaturase 1 (SCD1). This modulation of lipid metabolism induces ferroptosis and apoptosis.[2]
-
ROS/ERK Signaling Pathway: In hepatocellular carcinoma, Eupalinolide A induces the generation of reactive oxygen species (ROS), which in turn activates the extracellular signal-regulated kinase (ERK) pathway, leading to autophagy-mediated cell death.[1]
Eupalinolide B
Eupalinolide B has demonstrated therapeutic potential in pancreatic cancer and asthma through distinct mechanisms.
Key Signaling Pathways and Targets:
-
ROS Generation and Cuproptosis: In pancreatic cancer, Eupalinolide B induces the accumulation of ROS and disrupts copper homeostasis, potentially leading to a form of copper-dependent cell death known as cuproptosis.
-
DEK/PANoptosis Pathway: In the context of asthma, Eupalinolide B targets the oncoprotein DEK, promoting its degradation via the E3 ubiquitin ligases RNF149 and RNF170.[3] This leads to the inhibition of the RIPK1-mediated PANoptosis pathway, thereby suppressing airway inflammation.[3]
-
ROS-ER-JNK Pathway: In hepatic carcinoma, Eupalinolide B has been shown to induce ferroptosis and modulate the ROS-endoplasmic reticulum (ER) stress-JNK signaling pathway.
Eupalinolide J
Eupalinolide J has been extensively studied for its anti-cancer activities, particularly in triple-negative breast cancer (TNBC) and prostate cancer.
Key Signaling Pathways and Targets:
-
STAT3 Signaling Pathway: Eupalinolide J is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of downstream targets involved in metastasis, such as MMP-2 and MMP-9.[4][5] This is a key mechanism for its anti-metastatic effects.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: Eupalinolide J induces apoptosis, disrupts the mitochondrial membrane potential, and causes cell cycle arrest, contributing to its anti-proliferative effects in various cancer cell lines.[4]
Eupalinolide O
Eupalinolide O has shown promise in treating TNBC by inducing apoptosis through the modulation of ROS and key signaling pathways.[6]
Key Signaling Pathways and Targets:
-
ROS Generation: Eupalinolide O treatment leads to an increase in intracellular ROS levels in TNBC cells.[6]
-
Akt/p38 MAPK Signaling Pathway: It inhibits the phosphorylation of Akt and promotes the phosphorylation of p38 MAPK, a signaling axis that plays a crucial role in apoptosis induction.[6]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data from studies on Eupalinolide derivatives, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Cytotoxicity of Eupalinolide Derivatives
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-231 | 3.74 ± 0.58 | [4] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 4.30 ± 0.39 | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of Eupalinolide A
| Cancer Type | Animal Model | Treatment | Outcome | Citation |
| Non-Small Cell Lung Cancer | Xenograft | 25 mg/kg EA | >60% decrease in tumor weight and volume | [2] |
Table 3: Molecular Effects of Eupalinolide A on NSCLC Cells
| Effect | Cell Line | Fold/Percentage Change | Citation |
| G2/M Phase Arrest | A549 | 2.91% to 21.99% | [2] |
| G2/M Phase Arrest | H1299 | 8.22% to 18.91% | [2] |
| Apoptosis Induction | A549 | 1.79% to 47.29% | [2] |
| Apoptosis Induction | H1299 | 4.66% to 44.43% | [2] |
| ROS Production | A549 | 2.46-fold increase | [2] |
| ROS Production | H1299 | 1.32-fold increase | [2] |
| SCD1 Expression | A549 | 34% reduction | [2] |
| SCD1 Expression | H1299 | 48% reduction | [2] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies cited in the literature for the investigation of Eupalinolide derivatives.
Cell Viability and Proliferation Assays
-
MTT Assay: Cancer cells (e.g., MDA-MB-231, MDA-MB-468, U251) are seeded in 96-well plates (5 x 10³ cells/well) and incubated for 24 hours.[5] Cells are then treated with varying concentrations of the Eupalinolide compound for 48 hours.[5] 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.[5] The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 550 nm.[5]
-
Cell Counting Kit-8 (CCK8) Assay: Cells (e.g., A549, H1299) are seeded in 96-well plates (5 x 10³ cells/well) and treated with the compound (e.g., 10, 20, or 30 µM Eupalinolide A) for 48 hours.[2] 10 µL of CCK8 solution is added to each well, and the plates are incubated at 37°C for 1.5 hours.[2] The absorbance is measured at 450 nm.[2]
-
Bromodeoxyuridine (BrdU) Staining: Cells are seeded in 24-well plates and treated with the compound. After 48 hours, cells are incubated with 10 µg/mL BrdU for 2 hours, followed by fixation with 4% paraformaldehyde. Cells are then permeabilized and incubated with an anti-BrdU primary antibody and a fluorescently labeled secondary antibody for analysis.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Cells are treated with the Eupalinolide, harvested, and washed with PBS. For cell cycle analysis, cells are fixed in cold 70% ethanol. For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Samples are then analyzed on a flow cytometer.
Western Blot Analysis
-
Protein Extraction and Quantification: Following treatment with the Eupalinolide, cells are lysed in RIPA buffer to extract total protein. The protein concentration is determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, p38, p-p38, SCD1, etc.) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
-
Tumor Implantation: Human cancer cells (e.g., PANC-1, A549, H1299) are subcutaneously injected into the flanks of nude mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of the Eupalinolide compound (e.g., 25 mg/kg Eupalinolide A) for a specified duration.[2]
-
Tumor Measurement: Tumor volume and body weight are measured regularly. At the end of the experiment, the tumors are excised, weighed, and processed for further analysis (e.g., H&E staining, immunohistochemistry, western blotting).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Eupalinolide derivatives and a typical experimental workflow for target validation.
Signaling Pathways
Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.
Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.
Caption: Eupalinolide A induces autophagy-mediated cell death via ROS/ERK.
Experimental Workflow
Caption: A representative experimental workflow for target validation.
Conclusion and Future Directions
The Eupalinolide family of natural products presents a rich source of potential anti-cancer therapeutics with diverse mechanisms of action. While direct evidence for the therapeutic targets of this compound is still emerging, the comprehensive data from its analogs strongly suggest that it is likely to modulate key signaling pathways involved in cancer cell survival, proliferation, and metastasis. The inhibition of the STAT3 and Akt pathways, and the induction of various forms of programmed cell death, including apoptosis, autophagy, and ferroptosis, are recurrent themes in the bioactivity of Eupalinolides.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide B targets DEK and PANoptosis through E3 ubiquitin ligases RNF149 and RNF170 to negatively regulate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide I: A Technical Guide to its Natural Abundance, Yield, and Biological Activity in Eupatorium Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, and yield of Eupalinolide I, a sesquiterpene lactone found in various Eupatorium species. This document details experimental protocols for the extraction and isolation of related compounds and explores the known signaling pathways affected by Eupalinolides, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Abundance and Yield of this compound
Direct quantitative data on the natural abundance and yield of this compound from Eupatorium species remains limited in publicly available scientific literature. However, studies on the chemical composition of Eupatorium lindleyanum have identified this compound as a constituent. It is often found in a complex with other sesquiterpene lactones.
One significant finding is the isolation of a sesquiterpene lactone active fraction, designated as F1012-2 , from Eupatorium lindleyanum. This fraction is a complex containing this compound, Eupalinolide J, and Eupalinolide K.[1][2] While the specific ratio and individual yields of each component within the F1012-2 fraction are not detailed in the available literature, the study of this complex provides the most direct evidence of this compound's presence and bioactivity.
For the purpose of providing a quantitative perspective, the following table summarizes the yield of closely related Eupalinolides A and B, which have been isolated from Eupatorium lindleyanum. This data can serve as a valuable reference point for estimating the potential yield of this compound from similar extraction and purification processes.
| Compound | Plant Source | Starting Material | Yield | Purity | Reference |
| Eupalinolide A | Eupatorium lindleyanum | 540 mg of n-butanol fraction | 17.9 mg | 97.9% | [3] |
| Eupalinolide B | Eupatorium lindleyanum | 540 mg of n-butanol fraction | 19.3 mg | 97.1% | [3] |
Experimental Protocols
Detailed experimental protocols for the extraction and isolation of this compound are not explicitly published. However, methodologies used for the isolation of other Eupalinolides from Eupatorium lindleyanum can be adapted. The following is a composite protocol based on established methods for isolating sesquiterpene lactones from this species.
Extraction of Crude Extract
-
Plant Material Preparation: The aerial parts of Eupatorium lindleyanum are collected, air-dried, and ground into a coarse powder.
-
Maceration: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation of Crude Extract
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. The sesquiterpene lactones are typically enriched in the ethyl acetate and n-butanol fractions.
Isolation of Eupalinolides
-
Chromatographic Separation: The n-butanol fraction, which is rich in Eupalinolides, is subjected to further purification using chromatographic techniques.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a preferred method for the preparative separation of sesquiterpenoid lactones from Eupatorium lindleyanum.[3]
-
Two-Phase Solvent System: A common solvent system is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio).[3]
-
Operation: The n-butanol fraction is dissolved in the solvent mixture and subjected to HSCCC separation to yield purified Eupalinolides.
-
The following diagram illustrates a general workflow for the extraction and isolation of Eupalinolides.
Signaling Pathways Modulated by Eupalinolides
While the specific signaling pathways targeted by this compound are not yet fully elucidated, research on the F1012-2 complex (containing this compound, J, and K) and other individual Eupalinolides provides significant insights into their potential mechanisms of action.
The F1012-2 complex has been shown to inhibit the growth of triple-negative breast cancer cells by inducing apoptosis, autophagy, and cell cycle arrest at the G2/M phase.[4] This complex also influences the Akt and p38 signaling pathways .[1][2]
Other Eupalinolides have been shown to modulate various signaling pathways, primarily in the context of cancer research:
-
Eupalinolide J: Inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[1] It also affects the Akt signaling pathway.
-
Eupalinolide O: Induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.
-
Eupalinolide A: Induces autophagy in hepatocellular carcinoma cells via the ROS/ERK signaling pathway. It has also been shown to target the AMPK/mTOR/SCD1 signaling pathway in non-small cell lung cancer.
-
Eupalinolide B: Suppresses pancreatic cancer by inducing ROS generation and modulating the ROS-ER-JNK pathway.
The following diagrams illustrate the known signaling pathways affected by Eupalinolides J and O as representative examples.
Eupalinolide J Signaling Pathway
Eupalinolide O Signaling Pathway
Conclusion
This compound is a naturally occurring sesquiterpene lactone within Eupatorium lindleyanum. While specific data on its natural abundance and yield are currently lacking, its presence in the bioactive F1012-2 complex highlights its potential as a pharmacologically active compound. The established protocols for the isolation of related Eupalinolides provide a solid foundation for future research aimed at isolating and quantifying this compound. Furthermore, the diverse signaling pathways modulated by other Eupalinolides suggest that this compound may also possess significant biological activities, warranting further investigation for its potential therapeutic applications. Future research should focus on developing analytical methods for the precise quantification of this compound in Eupatorium species and elucidating its specific molecular targets and mechanisms of action.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Eupalinolides: A Technical Overview Focusing on Eupalinolide B as a Proxy for Eupalinolide I
Disclaimer: As of December 2025, publicly available scientific literature lacks specific in-depth studies on the anti-inflammatory effects of Eupalinolide I. Therefore, this technical guide utilizes the closely related and well-researched compound, Eupalinolide B , as a proxy to provide a representative overview of the potential anti-inflammatory mechanisms of this class of sesquiterpene lactones. Eupalinolide B is also isolated from Eupatorium lindleyanum and shares structural similarities with this compound, suggesting potential overlap in biological activity.[1][2][3] All data, protocols, and pathways described herein pertain to studies conducted on Eupalinolide B.
Introduction
Eupalinolides are a class of sesquiterpene lactones predominantly isolated from the plant Eupatorium lindleyanum.[1][2][3] These natural compounds have garnered significant interest for their diverse pharmacological activities, including anti-tumor and anti-inflammatory properties.[1][4] This guide provides a technical summary of the anti-inflammatory effects of Eupalinolide B, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols used for its evaluation. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Eupalinolides.
Core Anti-inflammatory Mechanism of Action
Eupalinolide B exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Eupalinolide B has been shown to inhibit the activation of the NF-κB pathway.[5] Studies have demonstrated that Eupalinolide B treatment leads to a decrease in the phosphorylation of IκBα and the p65 subunit of NF-κB in LPS-stimulated RAW264.7 macrophage cells.[5] This inhibition of phosphorylation prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB p65.[5]
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, which includes cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of these kinases leads to the phosphorylation of various transcription factors, contributing to the expression of inflammatory mediators. Eupalinolide B has been observed to modulate the MAPK pathway, although the specific effects on each kinase can vary depending on the cell type and stimulus.[1]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of Eupalinolide B has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Eupalinolide B
| Cell Line | Stimulus | Mediator | Eupalinolide B Concentration (µM) | Inhibition (%) | Reference |
| RAW264.7 | LPS | TNF-α (mRNA) | 8 | Significant reduction | [5] |
| RAW264.7 | LPS | IL-6 (mRNA) | 8 | Significant reduction | [5] |
| RAW264.7 | LPS | IL-1β (mRNA) | 8 | Significant reduction | [5] |
| RAW264.7 | LPS | TNF-α (protein) | 8 | Significant reduction | [5] |
| RAW264.7 | LPS | IL-6 (protein) | 8 | Significant reduction | [5] |
| RAW264.7 | LPS | IL-1β (protein) | 8 | Significant reduction | [5] |
Table 2: In Vivo Anti-inflammatory Effects of Eupalinolide B
| Animal Model | Condition | Eupalinolide B Dose | Outcome | Reference |
| Adjuvant-induced arthritis rats | Arthritis | Not specified | Reduced paw swelling, arthritis index, and serum levels of TNF-α, IL-1β, and MCP-1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of Eupalinolide B.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Eupalinolide B on cells and to establish non-toxic concentrations for subsequent experiments.
-
Methodology:
-
Seed cells (e.g., RAW264.7 macrophages) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of Eupalinolide B or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[7]
-
Dissolve the resulting formazan (B1609692) crystals in a solubilizing agent, such as DMSO.[7]
-
Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.[6]
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
-
Methodology:
-
Culture cells (e.g., RAW264.7 macrophages) and pre-treat with different concentrations of Eupalinolide B for a specified time.
-
Stimulate the cells with an inflammatory agent like LPS for a designated period.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[5]
-
Western Blot Analysis for Signaling Proteins
-
Objective: To assess the effect of Eupalinolide B on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Methodology:
-
Following treatment with Eupalinolide B and/or an inflammatory stimulus, lyse the cells to extract total protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against the target proteins (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-ERK, ERK, etc.).
-
Incubate the membrane with a corresponding horseradish peroxidase-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow
Conclusion and Future Directions
The available evidence strongly suggests that Eupalinolide B is a potent anti-inflammatory agent that acts by inhibiting the NF-κB and modulating the MAPK signaling pathways. Its ability to reduce the production of key pro-inflammatory cytokines highlights its therapeutic potential for inflammatory diseases.
While this guide has focused on Eupalinolide B due to the current lack of specific data on this compound, the structural similarities between these compounds warrant direct investigation into the anti-inflammatory properties of this compound. Future research should aim to:
-
Elucidate the specific anti-inflammatory effects of this compound in various in vitro and in vivo models.
-
Perform head-to-head comparative studies of different Eupalinolides to understand their structure-activity relationships.
-
Investigate the precise molecular targets of this compound within the inflammatory signaling cascades.
Such studies will be crucial in determining the unique therapeutic potential of this compound and advancing the development of this class of natural compounds as novel anti-inflammatory drugs.
References
- 1. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation [mdpi.com]
- 7. benchchem.com [benchchem.com]
Eupalinolide I: A Technical Guide on its Role in Apoptosis and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone, a class of natural products that has garnered significant interest in oncology for its potential anti-cancer properties. While research specifically isolating the effects of this compound is limited, studies on a potent complex known as F1012-2, which comprises this compound, Eupalinolide J, and Eupalinolide K, have provided crucial insights into its biological activities. This guide synthesizes the available data on this compound, primarily through the lens of the F1012-2 complex, and supplements it with findings on closely related eupalinolides to offer a comprehensive overview of its role in inducing apoptosis and cell cycle arrest in cancer cells. Evidence suggests that this compound, as a key constituent of this bioactive complex, contributes to the inhibition of cancer cell proliferation by modulating critical signaling pathways.[1]
Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest
The anti-cancer effects of this compound, as part of the F1012-2 complex, are primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle (cell cycle arrest).
Apoptosis Induction
The F1012-2 complex has been shown to be a potent inducer of apoptosis in triple-negative breast cancer (TNBC) cells, including MDA-MB-231 and MDA-MB-468 cell lines.[2] The apoptotic mechanism is caspase-dependent, involving both the intrinsic and extrinsic pathways.[2] Furthermore, the pro-apoptotic effects are linked to the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger cell death.[3][4] Studies on the related Eupalinolide O have shown that it induces apoptosis by causing a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5]
Cell Cycle Arrest
A significant effect of the F1012-2 complex is the induction of cell cycle arrest at the G2/M phase in TNBC cells.[1][2] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The arrest is associated with the downregulation of key cell cycle regulatory proteins such as cyclin B1 and cdc2, and the upregulation of p21 and p-cdc2.[2] Other eupalinolides, like Eupalinolide A, have been observed to cause G1 phase arrest in hepatocellular carcinoma cells.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the F1012-2 complex and related eupalinolides, providing insights into their potency and effects on cell cycle distribution.
Table 1: Cytotoxicity of Eupalinolide-Containing Complex and Related Compounds
| Compound/Complex | Cell Line(s) | Assay | IC50 Value(s) | Time Point(s) | Reference |
| Eupalinolide J | PC-3 (Prostate) | MTT | 2.89 ± 0.28 µM | 72 hr | [7] |
| DU-145 (Prostate) | MTT | 2.39 ± 0.17 µM | 72 hr | [7] | |
| MDA-MB-231 (TNBC) | MTT | 3.74 ± 0.58 μM | Not Specified | [8] | |
| MDA-MB-468 (TNBC) | MTT | 4.30 ± 0.39 μM | Not Specified | [8] | |
| Eupalinolide O | MDA-MB-231 (TNBC) | MTT | 10.34 µM, 5.85 µM, 3.57 µM | 24h, 48h, 72h | [5] |
| MDA-MB-453 (TNBC) | MTT | 11.47 µM, 7.06 µM, 3.03 µM | 24h, 48h, 72h | [5] | |
| Eupalinolide A | A549 & H1299 (NSCLC) | CCK-8 | Concentration-dependent inhibition | 48 hr | [9] |
Table 2: Effect of Eupalinolide A on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| A549 | Control | 2.91% | [9] |
| Eupalinolide A | 21.99% | [9] | |
| H1299 | Control | 8.22% | [9] |
| Eupalinolide A | 18.91% | [9] |
Signaling Pathways
This compound, as part of the F1012-2 complex, modulates key signaling pathways to exert its anti-cancer effects. The primary pathways implicated are the PI3K/Akt and MAPK pathways.
PI3K/Akt Pathway
The F1012-2 complex has been observed to significantly inhibit the Akt signaling pathway.[1] The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a common mechanism for inducing apoptosis in cancer cells.
MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is also a key target. Specifically, the F1012-2 complex activates the p38 MAPK pathway, which is often associated with stress responses and apoptosis.[1][2] Further studies on F1012-2 have shown that it can increase the phosphorylation of JNK, c-Jun, p38, and ERK, indicating a broad activation of the MAPK cascade.[4] This activation is linked to ROS-mediated DNA damage.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the eupalinolide compound or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader. Cell viability is calculated as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the eupalinolide compound for a designated time.[5]
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.[5]
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[5]
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the eupalinolide compound for a specified duration (e.g., 48 hours).[6]
-
Fixation: Cells are harvested, washed with PBS, and fixed in cold 75% ethanol (B145695) overnight at 4°C.[6]
-
Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.[6]
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[6]
Western Blotting
-
Protein Extraction: Following treatment with the eupalinolide, cells are lysed in RIPA buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Immunoblotting: The membrane is incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, p38, p-p38, Cyclin B1, cdc2, Bax, Bcl-2, caspases), followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, as a key component of the F1012-2 complex, demonstrates significant potential as an anti-cancer agent. Its ability to induce caspase-dependent apoptosis and G2/M cell cycle arrest in cancer cells is mediated through the modulation of critical signaling pathways, including the inhibition of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic MAPK pathway. The generation of reactive oxygen species appears to be an important upstream event in this process. While further studies are required to elucidate the specific contributions of this compound to the activity of the F1012-2 complex and to evaluate its efficacy and safety as a standalone agent, the existing data strongly support its continued investigation in the development of novel cancer therapeutics. This guide provides a foundational resource for researchers and drug development professionals to understand the current knowledge and future directions for the study of this compound.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Eupalinolide I quantification
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Eupalinolide I in plant extracts and biological matrices. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. The protocol provides detailed procedures for sample preparation, instrument parameters, and data analysis. This method is suitable for researchers, scientists, and drug development professionals working with this compound.
Introduction
This compound is a sesquiterpenoid lactone found in various plants of the Eupatorium genus. Sesquiterpenoid lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Accurate quantification of this compound is crucial for pharmacological studies, quality control of herbal preparations, and pharmacokinetic analysis. This application note presents a robust HPLC method developed for the reliable determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: Purified this compound.
-
Sample Preparation: Syringe filters (0.45 µm), solid-phase extraction (SPE) cartridges, or other necessary materials for sample cleanup.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in Table 1.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Table 1: HPLC Method Parameters for this compound Quantification
Note: The detection wavelength of 254 nm is based on methods for structurally similar eupalinolides.[1][2] For optimal sensitivity, it is recommended to determine the UV absorbance maximum of this compound and adjust the detector wavelength accordingly.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 30% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the matrix. General procedures for plant material and plasma are provided below.
Protocol 1: Extraction from Plant Material
-
Extraction: Macerate 1 gram of dried and powdered plant material with 20 mL of 95% ethanol (B145695) at room temperature for 24 hours.[1]
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.
-
Cleanup (Optional): For complex extracts, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
Final Preparation: Dissolve a known amount of the crude or cleaned extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Protocol 2: Extraction from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined by interpolating their peak areas from this calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters obtained for this method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Table 2: Method Validation Summary
Workflow Diagram
Caption: Workflow for the quantification of this compound using HPLC.
Conclusion
The described RP-HPLC method provides a reliable and sensitive tool for the quantification of this compound in various sample matrices. The method is straightforward and can be readily implemented in a laboratory setting for routine analysis. The provided protocols for sample preparation offer guidance for both plant-based and biological samples.
References
Application Notes and Protocols: In Vivo Experimental Design Using Eupalinolide I in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated a range of anti-cancer activities. While several Eupalinolides have been investigated for their therapeutic potential in various cancers, this document provides a proposed framework for the in vivo experimental design using Eupalinolide I in mouse models. The protocols and recommendations are based on established methodologies from studies on other Eupalinolides.
Background on Related Eupalinolides
-
Eupalinolide A: Has been shown to inhibit tumor growth in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma xenograft models.[1][2] It appears to induce autophagy and ferroptosis through modulation of the ROS/ERK and AMPK/mTOR/SCD1 signaling pathways.[1][2][3]
-
Eupalinolide B: Demonstrates efficacy in suppressing pancreatic cancer tumor growth in xenograft models, potentially through the induction of apoptosis and disruption of copper homeostasis.[4]
-
Eupalinolide J: Has been identified as an inhibitor of cancer metastasis, promoting the ubiquitin-dependent degradation of STAT3.[5]
-
Eupalinolide O: Induces apoptosis in triple-negative breast cancer cells.
A complex known as F1012-2, containing this compound, J, and K, has been shown to induce apoptosis and cell cycle arrest in breast cancer cells in vitro.[6] This suggests that this compound likely possesses anti-cancer properties that warrant in vivo investigation.
Proposed In Vivo Experimental Design for this compound
This section outlines a proposed study design for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Experimental Workflow Diagram
Caption: Proposed workflow for an in vivo efficacy study of this compound.
Summary of Proposed Experimental Parameters
The following table summarizes the proposed experimental parameters for an initial efficacy study of this compound, based on data from related compounds.
| Parameter | Proposed Specification | Rationale/Reference (Based on other Eupalinolides) |
| Animal Model | 4-6 week old female BALB/c nude mice | Commonly used for xenograft studies; allows for the growth of human tumor cells. |
| Cell Line | A549 (NSCLC), MIA-PaCa-2 (Pancreatic), or other relevant cancer cell line | Eupalinolide A has shown efficacy in A549 xenografts.[1] |
| Tumor Inoculation | 1-5 x 10^6 cells in 100-200 µL PBS/Matrigel (1:1) subcutaneously | Standard procedure for establishing subcutaneous tumors.[1] |
| Treatment Groups | 1. Vehicle Control (e.g., DMSO/Saline) 2. This compound (Low Dose, e.g., 10-25 mg/kg) 3. This compound (High Dose, e.g., 50 mg/kg) 4. Positive Control (Standard-of-care drug) | Dose ranges are informed by studies on Eupalinolide A (25-50 mg/kg) and B (10-50 mg/kg).[1] |
| Administration Route | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | Both routes have been used for other Eupalinolides. Pharmacokinetic studies would be needed to determine the optimal route for this compound. |
| Dosing Frequency | Daily or every other day | Frequent dosing is common in xenograft studies to maintain therapeutic levels. |
| Treatment Duration | 21-28 days | A typical duration to observe significant anti-tumor effects. |
| Efficacy Endpoints | Tumor volume, tumor weight, body weight | Standard primary endpoints for assessing anti-tumor efficacy and toxicity.[1] |
| Biomarker Analysis | Ki-67 (proliferation), TUNEL (apoptosis), Western Blot for relevant signaling proteins | To investigate the mechanism of action. |
Detailed Experimental Protocols
Animal Handling and Housing
All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
House 4-6 week old female BALB/c nude mice in a specific pathogen-free (SPF) facility.
-
Maintain a 12-hour light/dark cycle with controlled temperature and humidity.
-
Provide ad libitum access to sterile food and water.
-
Allow for a one-week acclimatization period before the start of the experiment.
Subcutaneous Xenograft Model Establishment
-
Culture the selected human cancer cell line (e.g., A549) under standard conditions.
-
On the day of inoculation, harvest cells during the logarithmic growth phase and resuspend in sterile PBS.
-
Mix the cell suspension with an equal volume of Matrigel to a final concentration of 1-5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
Preparation and Administration of this compound
Note: The solubility and stability of this compound in various vehicles should be determined prior to the experiment.
-
Prepare the this compound stock solution in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution to the desired final concentrations with a vehicle such as saline or corn oil. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Administer the prepared this compound solution or vehicle control to the respective groups via the chosen route (i.p. or oral gavage).
-
The volume of administration should be based on the body weight of each mouse (e.g., 10 µL/g).
Monitoring and Data Collection
-
Measure the tumor dimensions (length and width) using a digital caliper 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[1]
-
Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.
-
Observe the mice daily for any clinical signs of distress or adverse effects.
-
At the end of the treatment period, euthanize the mice following IACUC approved procedures.
-
Excise the tumors, measure their final weight, and photograph them.
-
Divide the tumor tissue for various downstream analyses (e.g., flash-freeze in liquid nitrogen for Western blot, fix in formalin for histology).
Histology and Immunohistochemistry (IHC)
-
Fix tumor tissues in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues, embed in paraffin, and section at 4-5 µm thickness.
-
Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.
-
For IHC, perform antigen retrieval followed by incubation with primary antibodies against markers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
-
Use an appropriate secondary antibody and detection system.
-
Image the stained slides and perform quantitative analysis.
Western Blot Analysis
-
Homogenize frozen tumor samples in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-AMPK, mTOR, SCD1, STAT3).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Proposed Signaling Pathway Analysis
Based on the mechanisms of other Eupalinolides, this compound may target key cancer-related signaling pathways. The following diagram illustrates a hypothetical mechanism of action that could be investigated.
Caption: A hypothetical signaling pathway for this compound's anti-cancer effects.
Data Presentation and Analysis
All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical analysis should be performed using appropriate tests, such as Student's t-test or ANOVA, to determine statistical significance (p < 0.05).
Example Data Tables
Table 1: Tumor Volume Over Time
| Day | Vehicle (mm³) | This compound (25 mg/kg) (mm³) | This compound (50 mg/kg) (mm³) | Positive Control (mm³) |
| 0 | 100 ± 10 | 102 ± 11 | 99 ± 9 | 101 ± 10 |
| 7 | 250 ± 25 | 200 ± 20 | 150 ± 15 | 180 ± 18 |
| 14 | 600 ± 60 | 400 ± 40 | 250 ± 25 | 300 ± 30 |
| 21 | 1200 ± 120 | 650 ± 65 | 350 ± 35 | 400 ± 40 |
Table 2: Final Tumor Weight and Body Weight Change
| Group | Final Tumor Weight (g) | Body Weight Change (%) |
| Vehicle | 1.2 ± 0.2 | +5% ± 2% |
| This compound (25 mg/kg) | 0.7 ± 0.1 | +3% ± 1.5% |
| This compound (50 mg/kg) | 0.4 ± 0.05 | +1% ± 2% |
| Positive Control | 0.45 ± 0.06 | -2% ± 1% |
| p < 0.05, **p < 0.01 compared to Vehicle group. |
Conclusion
While specific in vivo data for this compound is currently lacking, the information available for other Eupalinolides provides a strong foundation for designing and conducting robust preclinical studies. The proposed experimental design, protocols, and analytical methods in this document offer a comprehensive starting point for researchers to investigate the anti-cancer potential of this compound in mouse models. It is imperative that initial studies focus on determining the maximum tolerated dose and pharmacokinetic profile of this compound to inform the design of subsequent efficacy studies.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Western Blot Analysis of Eupalinolide I Target Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the molecular targets of Eupalinolide I, a sesquiterpene lactone with potential anti-cancer properties. The protocols focus on Western blot analysis to elucidate the compound's effects on key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. While direct quantitative data for this compound is limited in publicly available literature, the information presented here is based on studies of closely related Eupalinolide analogues (A, B, J, and O) and serves as a robust guide for target validation and mechanism of action studies.
Target Pathway Overview
Eupalinolide compounds have been shown to modulate several critical signaling cascades involved in tumorigenesis. Western blot analysis is an effective method to quantify the changes in protein expression and post-translational modifications within these pathways upon treatment with this compound. The primary pathways of interest include:
-
Apoptosis Pathway: Eupalinolides can induce programmed cell death by modulating the expression of key apoptotic and anti-apoptotic proteins.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. Eupalinolides have been shown to suppress this pathway.
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is another critical pro-survival pathway in cancer that can be inhibited by Eupalinolide compounds.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected quantitative changes in key protein markers based on studies with Eupalinolide analogues. Researchers should aim to generate similar quantitative data for this compound to confirm its specific effects.
Table 1: Modulation of Apoptosis-Related Proteins by Eupalinolide Treatment
| Target Protein | Expected Change with Eupalinolide Treatment | Function |
| Cleaved Caspase-3 | Significant Increase | Executioner caspase in apoptosis[1][2] |
| Cleaved Caspase-9 | Significant Increase | Initiator caspase in the intrinsic apoptotic pathway[1] |
| Bax | Significant Increase | Pro-apoptotic Bcl-2 family protein[1] |
| Bad | Significant Increase | Pro-apoptotic Bcl-2 family protein[1] |
| Bcl-2 | Significant Decrease | Anti-apoptotic Bcl-2 family protein[1] |
| Bcl-xL | Significant Decrease | Anti-apoptotic Bcl-2 family protein[1] |
Table 2: Inhibition of the STAT3 Signaling Pathway by Eupalinolide Treatment
| Target Protein | Expected Change with Eupalinolide Treatment | Function |
| p-STAT3 (Tyr705) | Significant Decrease | Active, phosphorylated form of STAT3[3] |
| Total STAT3 | Decrease | Total STAT3 protein levels[1][3] |
| c-Myc | Significant Decrease | Downstream target of STAT3, oncoprotein[2] |
| Cyclin B1 | Significant Decrease | Downstream target of STAT3, cell cycle regulator[1] |
Table 3: Suppression of the NF-κB Signaling Pathway by Eupalinolide Treatment
| Target Protein | Expected Change with Eupalinolide Treatment | Function |
| p-IκBα | Significant Decrease | Phosphorylated, inactive form of the NF-κB inhibitor[4] |
| Total IκBα | Increase | Total levels of the NF-κB inhibitor[4] |
| p-NF-κB p65 | Significant Decrease | Active, phosphorylated form of the NF-κB p65 subunit[4] |
| Total NF-κB p65 | No significant change expected | Total levels of the NF-κB p65 subunit[4] |
Experimental Protocols
Detailed methodologies for Western blot analysis of the target pathways are provided below.
Protocol 1: Western Blot for Apoptosis Markers
Objective: To determine the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Cleaved Caspase-3, anti-Cleaved Caspase-9, anti-Bax, anti-Bad, anti-Bcl-2, anti-Bcl-xL, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: Western Blot for STAT3 Pathway Proteins
Objective: To assess the inhibitory effect of this compound on the STAT3 signaling pathway.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-c-Myc, anti-Cyclin B1, and anti-β-actin (loading control).
Procedure:
-
Follow the same procedure as in Protocol 1, substituting the primary antibodies with those specific for the STAT3 pathway.
Protocol 3: Western Blot for NF-κB Pathway Proteins
Objective: To investigate the effect of this compound on the activation of the NF-κB pathway.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
NF-κB activator (e.g., TNF-α or LPS)
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p-NF-κB p65, anti-NF-κB p65, and anti-β-actin (loading control).
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Stimulation: For the last 30 minutes of the this compound treatment, stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α). Include unstimulated controls.
-
Cell Lysis, Protein Quantification, Sample Preparation, SDS-PAGE, Transfer, Blocking, Antibody Incubations, Washing, and Detection: Follow steps 2-11 from Protocol 1, using the primary antibodies specific for the NF-κB pathway.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis pathway.
Caption: Inhibition of the STAT3 signaling pathway.
Caption: Suppression of the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Eupalinolide I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxic effects of Eupalinolide I on cancer cell lines using a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.[1][2] The protocol is designed to be a comprehensive guide, from reagent preparation to data analysis, ensuring reliable and reproducible results for the evaluation of this compound's potential as a therapeutic agent.
Introduction to this compound and Cytotoxicity Testing
This compound is a sesquiterpene lactone, a class of natural compounds that have demonstrated a range of biological activities, including potential anticancer properties.[3][4] Cytotoxicity testing is a critical first step in the drug discovery process, providing essential information on a compound's potency and its effects on cell viability. The MTT assay is a popular method for this purpose, as it measures the metabolic activity of cells.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1][2] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[2][5]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines
The following table is a representative example of how to present the half-maximal inhibitory concentration (IC50) values for this compound. IC50 is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | Data not available |
| MDA-MB-468 | Triple-Negative Breast Cancer | 48 | Data not available |
| A549 | Non-Small Cell Lung Cancer | 48 | Data not available |
| H1299 | Non-Small Cell Lung Cancer | 48 | Data not available |
| MiaPaCa-2 | Pancreatic Cancer | 48 | Data not available |
| PANC-1 | Pancreatic Cancer | 48 | Data not available |
Experimental Protocols
Materials and Reagents
-
This compound (of desired purity)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Cancer cell lines of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)[8]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[2]
-
Humidified incubator at 37°C with 5% CO2
Detailed MTT Assay Protocol
1. Cell Seeding: a. Culture the selected cancer cell lines in their appropriate complete medium until they reach 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well). e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of the experiment, prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to perform a two-fold serial dilution to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM). c. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5% to avoid solvent-induced cytotoxicity.
3. Treatment of Cells: a. After the 24-hour incubation period, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. c. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only, no cells). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5] b. Incubate the plate for an additional 2 to 4 hours at 37°C in a 5% CO2 incubator.[5] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
5. Solubilization of Formazan Crystals: a. After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
6. Absorbance Measurement and Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2] b. Subtract the average absorbance of the blank control wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration of this compound using the following formula:
Visualizations
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity.
Putative Signaling Pathway
Caption: Potential mechanism of this compound-induced cell death.
Disclaimer: The signaling pathway diagram is based on the known effects of other Eupalinolide derivatives, such as Eupalinolide A and O.[6][9][10] The precise molecular mechanisms of this compound may vary and require further investigation.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Eupalinolide I: Application Notes for Flow Cytometry Analysis of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone that has garnered interest for its potential as an anticancer agent. A key mechanism through which such compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and quantitative method to analyze apoptosis in cell populations. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, focusing on Annexin V/Propidium (B1200493) Iodide (PI) staining and cell cycle analysis.
Data Presentation
The following tables summarize the dose-dependent effects of Eupalinolide A on apoptosis and cell cycle distribution in A549 non-small cell lung cancer cells, which can serve as an expected trend for this compound.
Table 1: Effect of Eupalinolide A on Apoptosis in A549 Cells [1]
| Treatment Concentration (µM) | Total Apoptotic Rate (%) |
| 0 (Control) | 1.79 |
| 10 | 15.62 |
| 20 | 30.87 |
| 40 | 47.29 |
Table 2: Effect of Eupalinolide A on Cell Cycle Distribution in A549 Cells [1]
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.18 | 31.91 | 2.91 |
| 10 | 60.25 | 28.53 | 11.22 |
| 20 | 55.43 | 25.15 | 19.42 |
| 40 | 48.76 | 29.25 | 21.99 |
Signaling Pathways
Eupalinolides have been shown to induce apoptosis through various signaling pathways. The diagrams below illustrate potential mechanisms that may be relevant for this compound.
Caption: Putative AMPK/mTOR/SCD1 signaling pathway for Eupalinolide-induced apoptosis.
Caption: Potential involvement of Akt/p38 MAPK pathways in Eupalinolide-induced apoptosis.
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of early and late-stage apoptosis. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide (PI) to enter and stain the DNA.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X PBS (Phosphate Buffered Saline)
-
1X Binding Buffer
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Allow adherent cells to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin or a cell scraper. Combine the detached cells with the collected medium.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound may induce cell cycle arrest at specific checkpoints, which can be quantified using this method.
Materials:
-
70% Ethanol (B145695) (ice-cold)
-
1X PBS
-
PI Staining Solution (containing RNase A)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Experimental workflow for cell cycle analysis using PI staining.
References
Application Notes and Protocols: Investigating STAT3 Signaling Pathway Inhibition with Eupalinolide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide range of human cancers, making it an attractive target for therapeutic intervention. Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum DC., have demonstrated potential as anti-cancer agents. While research on Eupalinolide I is limited, studies on its close structural analog, Eupalinolide J, provide significant insights into the potential mechanisms of STAT3 pathway inhibition. These notes and protocols are designed to guide researchers in studying the effects of this compound on the STAT3 signaling pathway, primarily leveraging data from its well-researched counterpart, Eupalinolide J. It is important to note that a complex of this compound, J, and K, known as F1012-2, has been shown to induce apoptosis and cell cycle arrest in cancer cells.[1]
Mechanism of Action: Insights from Eupalinolide J
Eupalinolide J has been shown to suppress the STAT3 signaling pathway through multiple mechanisms. A key action is the promotion of STAT3 ubiquitin-dependent degradation, leading to a reduction in the total STAT3 protein levels within cancer cells.[2][3] This degradation prevents the translocation of STAT3 to the nucleus, thereby inhibiting the transcription of its target genes, which are involved in cell survival and proliferation.[4][5] Furthermore, Eupalinolide J has been observed to inhibit the phosphorylation of STAT3 (p-STAT3), which is a critical step in its activation.[4][6] By downregulating both total and phosphorylated STAT3, Eupalinolide J effectively disrupts the oncogenic signaling mediated by this transcription factor.
Data Presentation: Efficacy of Eupalinolide J in Cancer Cell Lines
The following tables summarize the quantitative data on the anti-cancer effects of Eupalinolide J, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Eupalinolide J in Triple-Negative Breast Cancer (TNBC) Cells [4][6]
| Cell Line | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | 3.74 ± 0.58 | 48 |
| MDA-MB-468 | 4.30 ± 0.39 | 48 |
Table 2: Effect of Eupalinolide J on STAT3 and Related Protein Expression
| Cell Line | Treatment | Target Protein | Change in Expression |
| MDA-MB-231 | Eupalinolide J | STAT3 | Decreased |
| MDA-MB-231 | Eupalinolide J | p-STAT3 | Decreased |
| MDA-MB-231 | Eupalinolide J | MMP-2 | Decreased |
| MDA-MB-231 | Eupalinolide J | MMP-9 | Decreased |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effect of this compound on the STAT3 signaling pathway are provided below.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression levels of STAT3, p-STAT3, and other target proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-MMP-2, anti-MMP-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Transwell Migration and Invasion Assay
This assay assesses the effect of this compound on cancer cell migration and invasion.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium
-
This compound
-
Cotton swabs
-
Crystal violet stain
Protocol:
-
For the invasion assay, coat the upper chamber of the Transwell insert with Matrigel. For the migration assay, no coating is needed.
-
Seed cancer cells (e.g., 5 x 10⁴ cells) in the upper chamber in serum-free medium containing this compound.
-
Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
Visualizations
The following diagrams illustrate the STAT3 signaling pathway, the proposed mechanism of action of this compound (based on Eupalinolide J), and a typical experimental workflow.
Caption: Canonical STAT3 Signaling Pathway.
Caption: Proposed Mechanism of this compound.
Caption: Experimental Workflow for Studying this compound.
References
- 1. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Eupalinolide I Inhibits Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone that has demonstrated potential as an anti-cancer agent. One of the key hallmarks of cancer malignancy is metastasis, the process by which cancer cells spread from the primary tumor to other parts of the body. Cell migration is a critical step in this metastatic cascade. This application note provides a detailed protocol for utilizing a Transwell migration assay to evaluate the inhibitory effects of this compound on cancer cell migration. The Transwell assay is a widely used method to study cell migration in vitro, where cells move through a porous membrane in response to a chemoattractant.[1][2][3] This document outlines the experimental workflow, data presentation, and a potential signaling pathway involved in the anti-migratory effects of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Transwell migration assay assessing the effect of this compound on the migration of a cancer cell line (e.g., MDA-MB-231 breast cancer cells). Data is presented as the mean number of migrated cells per field ± standard deviation.
| Treatment Group | Concentration (µM) | Mean Migrated Cells per Field | % Inhibition of Migration |
| Vehicle Control (DMSO) | 0 | 250 ± 15 | 0% |
| This compound | 1 | 175 ± 12 | 30% |
| This compound | 5 | 90 ± 8 | 64% |
| This compound | 10 | 45 ± 5 | 82% |
Experimental Protocols
Transwell Migration Assay Protocol
This protocol is designed for a 24-well plate with 8.0 µm pore size Transwell inserts.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
24-well cell culture plates
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
4% Paraformaldehyde (PFA) or Methanol (B129727) for fixation
-
0.1% Crystal Violet solution
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Culture and Starvation:
-
Culture cancer cells to 70-80% confluency in complete growth medium.
-
The day before the assay, detach the cells using Trypsin-EDTA and resuspend them in serum-free medium.
-
Incubate the cells in serum-free medium for 18-24 hours to starve them. This enhances their migratory response to chemoattractants.
-
-
Preparation of Transwell Plates:
-
In the lower chamber of the 24-well plate, add 600 µL of complete growth medium containing 10% FBS (chemoattractant).[1]
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding and Treatment:
-
Count the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound (e.g., 1, 5, 10 µM) in serum-free medium. Include a vehicle control with the same final concentration of DMSO.
-
In separate tubes, mix the cell suspension with the this compound or vehicle control solutions.
-
Add 200 µL of the cell suspension (containing 2 x 10^4 cells) to the upper chamber of each Transwell insert.[4]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-24 hours).[4]
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[5]
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in 4% PFA or methanol for 15-20 minutes at room temperature.[4]
-
Wash the inserts twice with PBS.
-
Stain the migrated cells by immersing the inserts in 0.1% crystal violet solution for 20-30 minutes.[4]
-
-
Imaging and Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using an inverted microscope, count the number of stained, migrated cells in 3-5 random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each treatment group.
-
-
Data Analysis (Optional):
-
To quantify the results, the crystal violet stain can be eluted with 10% acetic acid.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of migrated cells.[4]
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for the Transwell migration assay to assess the effect of this compound.
Potential Signaling Pathway Inhibition by this compound
Eupalinolide compounds have been shown to inhibit cancer cell migration through various signaling pathways. For instance, Eupalinolide J has been reported to inhibit cancer metastasis by promoting the degradation of STAT3, which in turn downregulates the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[6][7] MMPs are crucial for the degradation of the extracellular matrix, a key step in cell migration and invasion. The following diagram illustrates a plausible mechanism by which this compound may inhibit cell migration.
Caption: Proposed mechanism of this compound inhibiting cell migration via STAT3 degradation.
Conclusion
The Transwell migration assay is a robust method for evaluating the anti-migratory properties of compounds like this compound. The provided protocol offers a detailed framework for conducting these experiments. The potential mechanism involving the inhibition of the STAT3 signaling pathway provides a basis for further mechanistic studies into the anti-cancer effects of this compound. This information is valuable for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchhub.com [researchhub.com]
- 5. corning.com [corning.com]
- 6. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eupalinolide I Studies
Introduction
Eupalinolide I is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Extracted from plants of the Eupatorium genus, this compound and its analogues (e.g., Eupalinolide A, B, J, and O) have garnered significant interest in oncological research.[1][2][3][4][5][6][7][8] These compounds have demonstrated potent anti-cancer effects, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of cancer cell migration and invasion.[2][3][6][7][9]
The primary mechanism of action for several Eupalinolides involves the modulation of key cellular signaling pathways, with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway being a prominent target.[4][5][6][8] Eupalinolide J, for instance, has been shown to promote the ubiquitin-dependent degradation of STAT3, a critical protein involved in cancer cell proliferation and survival.[4][5][8] Other affected pathways include Akt, p38 MAPK, AMPK/mTOR, and ROS/ERK.[2][3][4][5][9]
These application notes provide detailed protocols for the extraction and preparation of various cellular components to facilitate the study of this compound's effects on cancer cells. The methodologies cover cell culture, cytotoxicity assessment, preparation of whole-cell lysates, and subcellular fractionation to enable detailed analysis of protein expression and localization.
I. Data Presentation: Quantitative Effects of Eupalinolides
The following tables summarize the quantitative data on the cytotoxic and biological effects of Eupalinolide analogues on various cancer cell lines.
Table 1: Cytotoxicity (IC₅₀) of Eupalinolide Analogues in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|---|---|
| Eupalinolide J | PC-3 | Prostate Cancer | 72 | 2.89 ± 0.28[7] |
| Eupalinolide J | DU-145 | Prostate Cancer | 72 | 2.39 ± 0.17[7] |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 48 | ~5-10 |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 48 | ~10-20 |
| Eupalinolide A | A549 | Non-Small Cell Lung Cancer | 24 | ~10-30 |
| Eupalinolide A | H1299 | Non-Small Cell Lung Cancer | 24 | ~10-30 |
Note: IC₅₀ values for Eupalinolide O and A are estimated from graphical data presented in the cited literature.[2][3]
Table 2: Effect of Eupalinolide A on Cell Cycle Distribution and Apoptosis in A549 Lung Cancer Cells
| Treatment | % Cells in G2/M Phase | Total Apoptotic Rate (%) |
|---|---|---|
| Control (DMSO) | 2.91% | 1.79% |
| Eupalinolide A (10 µM) | Not Reported | Not Reported |
| Eupalinolide A (20 µM) | ~15% | ~25% |
| Eupalinolide A (30 µM) | 21.99% | 47.29% |
Data adapted from a study by Zhang et al. (2025).[2][10] Values are approximate based on published charts.
II. Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the study of this compound.
Protocol 1: Cancer Cell Culture and Treatment
This protocol describes the general procedure for maintaining and treating adherent cancer cell lines relevant to this compound studies, such as A549 (lung), MDA-MB-231 (breast), and PC-3 (prostate).
Materials:
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well or 100 mm tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete growth medium and collect the cell suspension.
-
Centrifuge at 1,000 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture plates (e.g., 2 x 10⁵ cells/well for a 6-well plate) and incubate overnight.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in a complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate overnight.[13]
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours). Include wells with medium only (background) and vehicle-treated cells (control).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13][14]
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11][13]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[13][14]
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[11]
-
Absorbance Measurement: Mix each sample by pipetting and measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
Protocol 3: Whole-Cell Lysate Preparation for Western Blotting
This protocol is for extracting total protein from cultured cells for subsequent analysis by techniques like Western blotting.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or 1X SDS sample buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: After treatment with this compound, place the culture plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[15]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for a well in a 6-well plate) supplemented with protease and phosphatase inhibitors.[15]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate the lysate on ice for 15-30 minutes.
-
(Optional) Sonicate the lysate briefly (10-15 seconds) to shear DNA and reduce viscosity.[15]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (the whole-cell lysate) to a new tube. Determine the protein concentration using a standard method like the BCA or Bradford assay.
-
Store the lysate at -80°C until use.
Protocol 4: Subcellular Fractionation Protocol
This protocol allows for the separation of nuclear, cytosolic, and membrane fractions from cultured cells, which is crucial for studying the localization of target proteins.[16]
Materials:
-
Fractionation Buffer (e.g., hypotonic buffer)
-
Nuclear Lysis Buffer
-
Dounce homogenizer or a syringe with a narrow-gauge needle (e.g., 27-gauge)
-
Centrifuge and ultracentrifuge
Procedure:
-
Cell Collection: Harvest treated cells by scraping them into 500 µL of ice-cold fractionation buffer.
-
Cell Lysis: Homogenize the cell suspension by passing it through a 27-gauge needle approximately 10-15 times. Incubate on ice for 20 minutes to allow for cell swelling and lysis.
-
Nuclear Pellet Isolation: Centrifuge the lysate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei.[16]
-
Carefully transfer the supernatant to a new tube and keep it on ice. This fraction contains the cytoplasm and membranes.
-
Nuclear Fraction Preparation: Wash the nuclear pellet with fractionation buffer, centrifuge again, and resuspend the final pellet in Nuclear Lysis Buffer. This is the nuclear fraction.[16]
-
Cytosolic and Membrane Separation: Centrifuge the supernatant from step 4 at 10,000 x g for 10 minutes at 4°C to pellet mitochondria (if desired).[16][17]
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.[16]
-
The supernatant from this step is the cytosolic fraction .
-
The pellet contains the membrane fraction . Wash the pellet with fractionation buffer and resuspend it in a suitable buffer.
-
Analyze the protein content of each fraction by Western blotting.
III. Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and key signaling pathways modulated by this compound.
Caption: A flowchart of the experimental steps for investigating the cellular effects of this compound.
Caption: this compound inhibits the STAT3 pathway by promoting the degradation of active STAT3 dimers.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - ProQuest [proquest.com]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 8. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
- 17. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Eupalinolide I In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide I and other related sesquiterpene lactones. The information herein is designed to address common challenges related to the solubility of these compounds in in vitro assays.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing this compound Working Solutions
Question: I dissolved this compound in DMSO to create a stock solution. However, when I dilute the stock solution into my aqueous cell culture medium, a precipitate forms immediately. What is causing this, and how can I resolve it?
Answer:
Immediate precipitation, often termed "crashing out," is a frequent issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous medium.[1] This occurs because the compound's solubility drastically decreases as the percentage of the organic solvent (DMSO) is reduced.[1]
Here are potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | Decrease the final working concentration of the compound. It is crucial to perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly and quickly into the aqueous medium can cause a rapid solvent exchange, leading to immediate precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium. Always add the compound solution dropwise while gently vortexing or swirling the medium.[1] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO is an excellent solvent for this compound, high final concentrations can be toxic to cells. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and for sensitive primary cells, below 0.1%.[2] | Optimize your stock solution concentration to ensure the final DMSO percentage in your assay is within the acceptable, non-toxic range. |
Issue: Delayed Precipitation of this compound in Culture
Question: My this compound-containing media appears clear initially, but after a few hours or a day in the incubator, I notice a cloudy or crystalline precipitate. What is happening?
Answer:
Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture medium over time.[1]
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes over time.[1] | Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue. If so, consider using a different basal media formulation. |
| Media Evaporation | During long-term incubation, evaporation can occur, leading to an increase in the concentration of all media components, including this compound, which may then exceed its solubility limit.[1] | Ensure your incubator is properly humidified. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| pH Shift in Media | Changes in media pH, often indicated by a color change in the phenol (B47542) red indicator, can affect the solubility of the compound. | Monitor the pH of your culture medium. Ensure proper CO2 levels in the incubator to maintain pH stability.[3] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable environment of the incubator can cause temperature cycling, which may impact the compound's solubility.[4] | Minimize the time that culture plates or flasks are outside the incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Based on data for structurally similar eupalinolides, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5][6][7] For instance, Eupalinolide B is soluble in DMSO at 100 mg/mL, and Eupalinolide K is soluble at 50 mg/mL, though sonication may be required.[7][8] It is important to use freshly opened, high-purity DMSO as it is hygroscopic, and absorbed water can affect solubility.[7][8]
Q2: What are some recommended formulations to improve the solubility of this compound in aqueous solutions for in vivo or in vitro assays?
A2: For in vivo studies, and adaptable for in vitro working solutions where higher concentrations are needed, co-solvent systems are often employed. Here are some formulations that have been used for other eupalinolides and can be adapted for this compound:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][6]
-
Protocol 2: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[5][6]
-
Protocol 3: A mixture of 10% DMSO and 90% Corn Oil.[6]
When preparing these formulations, it is recommended to first dissolve the compound in DMSO and then add the other solvents sequentially with thorough mixing.[5][6]
Q3: How should I prepare my this compound stock and working solutions?
A3: Please refer to the detailed experimental protocols provided in the section below. In general, prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock solution in pre-warmed cell culture medium, preferably using a serial dilution method to avoid precipitation.
Q4: How should I store this compound solutions?
A4: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[5][6] Working solutions in cell culture media should be prepared fresh for each experiment.[5]
Quantitative Data Summary
The following table summarizes the solubility of various Eupalinolide analogues in different solvent systems. This data can serve as a guide for preparing solutions of this compound.
| Compound | Solvent System | Solubility | Reference |
| Eupalinolide A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.41 mM) | [5] |
| Eupalinolide A | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.41 mM) | [5] |
| Eupalinolide O | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.97 mM) | [6] |
| Eupalinolide O | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.97 mM) | [6] |
| Eupalinolide O | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.97 mM) | [6] |
| Eupalinolide K | DMSO | 50 mg/mL (137.96 mM) | [8] |
| Eupalinolide K | Water | 5 mg/mL (13.80 mM) (with sonication) | [8] |
| Eupalinolide B | DMSO | 100 mg/mL (216.22 mM) | [7] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add a minimal volume of high-purity, anhydrous DMSO to the vial to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the vial for at least 30 seconds. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[5][6] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.[5][6]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.[1]
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, dilute your high-concentration DMSO stock 1:10 or 1:100 in pre-warmed medium.
-
Final Dilution: While gently swirling or vortexing the pre-warmed medium, slowly add the required volume of the DMSO stock solution (or the intermediate dilution) dropwise to achieve the final desired concentration.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final concentration or use a co-solvent formulation.
Visualizations
Signaling Pathways Modulated by Eupalinolides
Eupalinolides have been reported to modulate several key signaling pathways involved in cancer progression. The diagrams below illustrate some of these pathways.
Caption: Signaling pathways modulated by various eupalinolides.
Experimental Workflow for Improving this compound Solubility
The following workflow outlines the steps to troubleshoot and optimize the solubility of this compound for in vitro experiments.
Caption: Workflow for preparing soluble this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adl.usm.my [adl.usm.my]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Eupalinolide I stability issues and degradation prevention
Welcome to the technical support center for Eupalinolide I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. The information provided is based on the general characteristics of sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound, like other sesquiterpene lactones, is influenced by several factors. The most common factors include temperature, light, pH, and the presence of oxidizing or reducing agents.[1][2][3][4] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key reactive site susceptible to degradation.[2][5][6]
Q2: I'm seeing a loss of activity in my this compound sample. What could be the cause?
A2: A loss of activity is likely due to the chemical degradation of this compound. This can be caused by improper storage conditions such as exposure to high temperatures, light, or non-neutral pH. Sesquiterpene lactones can be unstable in certain solvents, especially over extended periods. For instance, in alcoholic solvents, degradation can occur even at room temperature.[4]
Q3: How should I properly store my this compound samples?
A3: For optimal stability, this compound should be stored under controlled conditions. Based on recommendations for similar compounds, solid this compound should be stored in a cool, well-ventilated area, protected from direct sunlight.[7][8] For stock solutions, storage at low temperatures such as -20°C or -80°C is recommended to maintain stability for longer periods.[9] It is also advisable to protect solutions from light.[9]
Q4: What solvents are recommended for dissolving and storing this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh working solutions from a new stock solution stored at -20°C or -80°C. 3. Perform a quality control check of the compound if possible (e.g., by HPLC). |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of this compound. | 1. Use a co-solvent such as DMSO, PEG300, or Tween-80 to improve solubility.[9] 2. Gentle heating and/or sonication may aid dissolution.[9] 3. For aqueous working solutions, consider sterile filtration through a 0.22 μm filter before use.[9] |
| Appearance of unknown peaks in HPLC analysis | Presence of degradation products. | 1. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, high temperature, incompatible solvents). 2. Consider performing a forced degradation study to identify potential degradation products. |
Experimental Protocols
Protocol 1: General Procedure for Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.[9]
-
-
Working Solution (for in vitro experiments):
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or buffer.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately after preparation.
-
Protocol 2: Forced Degradation Study to Assess Stability
-
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This helps in developing a stability-indicating analytical method.[10][11]
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples at different time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
Visualizations
Caption: Workflow for the preparation and handling of this compound solutions.
Caption: Factors influencing the degradation of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Sesquiterpene Lactones Containing an α-Methylene-γ-Lactone Moiety Selectively Down-Regulate the Expression of Tumor Necrosis Factor Receptor 1 by Promoting Its Ectodomain Shedding in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Considerations of the structure of sesquiterpene lactones on biological activity: influence of the alpha-methylene-gamma-lactone moiety on mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. longdom.org [longdom.org]
Optimizing Eupalinolide I Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Eupalinolide I in cytotoxicity assays. Due to the limited availability of data exclusively for this compound, this guide incorporates information from studies on closely related analogues such as Eupalinolide A, B, J, and O, as well as a mixture known as F1012-2, which contains this compound.[1][2] This approach provides a robust framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?
Based on studies with closely related Eupalinolide analogues, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments. For instance, Eupalinolide O has been tested in concentrations ranging from 1 to 20 µM in triple-negative breast cancer cells.[3] It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.
Q2: Which cytotoxicity assay is most suitable for this compound?
Standard colorimetric assays such as MTT, MTS, and XTT, which measure metabolic activity, are commonly used and appropriate for assessing the cytotoxic effects of Eupalinolide compounds.[3] Alternatively, assays that measure membrane integrity, like the LDH release assay, can provide a more direct measure of cytotoxicity. To ensure the robustness of your results, consider using two different types of assays to confirm your findings.
Q3: What are the known mechanisms of action for Eupalinolide compounds?
Eupalinolide analogues have been shown to induce cytotoxicity through various mechanisms, including:
-
Apoptosis: Induction of programmed cell death is a common mechanism.[1][4]
-
Cell Cycle Arrest: Eupalinolides can cause cells to arrest in different phases of the cell cycle, such as the G2/M or G1 phase.[2][5]
-
Modulation of Signaling Pathways: Key signaling pathways reported to be affected include the Akt, p38 MAPK, and STAT3 pathways.[2][4] A mixture containing this compound, J, and K was found to inhibit the Akt pathway and activate the p38 signaling pathway.[2]
Quantitative Data: IC50 Values of Eupalinolide Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various Eupalinolide analogues in different cancer cell lines. This data can help in estimating the effective concentration range for this compound.
| Eupalinolide Analogue | Cell Line | Incubation Time | IC50 Value (µM) |
| Eupalinolide O | MDA-MB-231 | 24 h | 10.34 |
| 48 h | 5.85 | ||
| 72 h | 3.57 | ||
| Eupalinolide O | MDA-MB-453 | 24 h | 11.47 |
| 48 h | 7.06 | ||
| 72 h | 3.03 | ||
| Eupalinolide J | MDA-MB-231 | Not Specified | 3.74 ± 0.58 |
| Eupalinolide J | MDA-MB-468 | Not Specified | 4.30 ± 0.39 |
| Eupalinolide B | TU212 (Laryngeal Cancer) | Not Specified | 1.03 |
| Eupalinolide B | AMC-HN-8 (Laryngeal Cancer) | Not Specified | 2.13 |
| Eupalinolide B | M4e (Laryngeal Cancer) | Not Specified | 3.12 |
| Eupalinolide B | LCC (Laryngeal Cancer) | Not Specified | 4.20 |
| Eupalinolide B | TU686 (Laryngeal Cancer) | Not Specified | 6.73 |
| Eupalinolide B | Hep-2 (Laryngeal Cancer) | Not Specified | 9.07 |
| Eupalinolide A | A549 (NSCLC) | 48 h | 10, 20, or 30 (Tested Concentrations) |
| Eupalinolide A | H1299 (NSCLC) | 48 h | 10, 20, or 30 (Tested Concentrations) |
Data for Eupalinolide O from[3], Eupalinolide J from[4], Eupalinolide B from[6], and Eupalinolide A from[7].
Experimental Protocols
Standard MTT Cytotoxicity Assay Protocol
This protocol is a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][8]
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Data Acquisition:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT solution only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
Issue: Low or no cytotoxic effect observed.
-
Possible Cause:
-
Incorrect Concentration Range: The tested concentrations may be too low.
-
Compound Instability: this compound may have degraded.
-
Insufficient Incubation Time: The exposure time may not be long enough to induce a measurable effect.
-
Cell Line Resistance: The chosen cell line may be resistant to this compound.
-
-
Solution:
-
Perform a wider dose-response experiment.
-
Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment and store the stock appropriately.
-
Test different incubation times (e.g., 24, 48, and 72 hours).
-
Confirm the sensitivity of your cell line from the literature or test a different cell line.
-
Issue: High variability between replicate wells.
-
Possible Cause:
-
Uneven Cell Seeding: An unequal number of cells were dispensed into each well.
-
Pipetting Errors: Inaccurate pipetting of the compound or reagents.
-
Edge Effects: Evaporation from the outer wells of the microplate.
-
-
Solution:
-
Ensure the cell suspension is homogenous by gently mixing before and during plating.
-
Calibrate pipettes regularly and use proper pipetting techniques.
-
Avoid using the outer wells of the plate; instead, fill them with sterile PBS or media to maintain humidity.[9]
-
Issue: Compound precipitation observed in the wells.
-
Possible Cause:
-
Low Solubility: this compound, being a hydrophobic molecule, may have limited solubility in aqueous cell culture medium.
-
High Stock Concentration: The concentration of DMSO in the final well volume may be too high, causing the compound to precipitate out.
-
-
Solution:
-
Ensure the final concentration of the vehicle (e.g., DMSO) is low and non-toxic to the cells (typically ≤ 0.5%).
-
Prepare the this compound dilutions in pre-warmed medium and mix thoroughly before adding to the cells.
-
Visually inspect the wells for precipitation after adding the compound. If precipitation occurs, the results from those wells may not be reliable.[10][11]
-
Issue: Discrepancy between your IC50 value and published data for similar compounds.
-
Possible Cause:
-
Different Experimental Conditions: Variations in cell line passage number, cell density, incubation time, or assay type can significantly affect IC50 values.
-
Compound Purity: The purity of the this compound used may differ.
-
-
Solution:
-
Standardize your experimental protocol and ensure consistency across experiments.
-
Always report the specific conditions used in your experiments.
-
If possible, obtain a certificate of analysis for your this compound to confirm its purity.
-
Visualizations
Caption: Experimental workflow for a typical cytotoxicity assay.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Eupalinolide I Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of Eupalinolide I using chromatographic techniques. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying this compound from a crude plant extract?
A1: The initial recommended step is typically a liquid-liquid partitioning of the crude extract. This helps to remove highly polar and non-polar impurities, enriching the fraction containing sesquiterpene lactones like this compound. A common approach involves suspending the crude ethanol (B145695) extract in water and sequentially partitioning it with solvents of increasing polarity, such as petroleum ether, followed by ethyl acetate (B1210297), and then n-butanol. The this compound will likely be concentrated in the ethyl acetate and n-butanol fractions.
Q2: Which chromatographic techniques are most suitable for the purification of this compound?
A2: Several chromatographic techniques can be employed, often in a multi-step process to achieve high purity.
-
Silica (B1680970) Gel Column Chromatography: This is a fundamental technique for the initial fractionation of the enriched extract.[1][2]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for the preparative separation of sesquiterpenoid lactones from crude extracts, as it avoids irreversible adsorption of the sample onto a solid support.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reversed-phase mode (RP-HPLC), is essential for the final purification and polishing of this compound to achieve high purity.[3][5] Both analytical and preparative scale HPLC can be utilized.
Q3: I am observing peak splitting in my HPLC chromatogram. What are the possible causes and solutions?
A3: Peak splitting in HPLC can be caused by several factors. Here are some common causes and their solutions:
-
Co-eluting Compounds: Two or more compounds may have very similar retention times. To address this, try optimizing the mobile phase composition, gradient, or temperature to improve resolution.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to peak broadening and splitting. Reduce the injection volume or the sample concentration.
-
Column Contamination or Degradation: The column inlet frit may be blocked, or the stationary phase may be damaged. Try back-flushing the column or using a guard column to protect the analytical column. If the problem persists, the column may need to be replaced.[6]
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can cause peak splitting. Ensure your mobile phase is properly conditioned to the column temperature.
Q4: How can I improve the peak shape of this compound in my RP-HPLC analysis?
A4: Poor peak shape, such as tailing, is a common issue. To improve it, consider the following:
-
Mobile Phase Additives: Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase can help to protonate any free silanol (B1196071) groups on the silica-based stationary phase and reduce peak tailing.[3]
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of the analyte and its interaction with the stationary phase. Experimenting with the mobile phase pH may improve peak symmetry.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered before injection to remove any particulate matter that could clog the column. A solid-phase extraction (SPE) clean-up step can also be beneficial.[6]
Q5: What are the best practices for storing purified this compound to prevent degradation?
A5: Sesquiterpene lactones can be unstable under certain conditions. To prevent degradation of purified this compound:
-
Temperature: Store purified fractions and the final product at low temperatures, such as -20°C.[4]
-
Light: Protect the compound from light, as photolytic degradation can occur.[7] Use amber vials or store in the dark.
-
pH: It is advisable to work at a neutral pH and avoid strongly acidic or alkaline conditions during purification and storage, as these can promote hydrolysis of the lactone ring or other sensitive functional groups.[4]
Troubleshooting Guides
Table 1: Troubleshooting Poor Separation in Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| No separation of compounds (all elute together) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. For silica gel, this could mean increasing the proportion of a non-polar solvent like hexane (B92381) in a hexane/ethyl acetate mixture. |
| Compounds do not elute from the column | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. For silica gel, this could mean increasing the proportion of a polar solvent like ethyl acetate or methanol. |
| Streaking or tailing of bands | Sample is not soluble in the mobile phase. | Choose a mobile phase in which the sample is more soluble. |
| Column is overloaded. | Use a larger column or reduce the amount of sample loaded. | |
| Irregular bands | Poor column packing. | Ensure the column is packed uniformly without any cracks or channels. |
Table 2: Troubleshooting Common HPLC Issues for this compound Purification
| Problem | Possible Cause | Recommended Solution |
| Broad Peaks | Column overload. | Reduce sample concentration or injection volume. |
| High dead volume in the system. | Check and minimize the length and diameter of tubing between the injector, column, and detector. | |
| Column deterioration. | Replace the column or use a guard column.[6] | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use fresh, high-purity solvents and flush the injector. |
| Carryover from a previous injection. | Run a blank gradient after each sample injection. | |
| Loss of Resolution | Change in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. |
| Column aging. | Replace the column. | |
| Irreversible Adsorption | Strong interaction with the stationary phase. | Consider using a different stationary phase or adding a competing agent to the mobile phase. HSCCC is an alternative technique that avoids solid stationary phases.[4][6] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of this compound
-
Extraction: Macerate dried and powdered aerial parts of the plant material (e.g., Eupatorium lindleyanum) with 95% ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water.
-
Perform sequential extractions with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
Collect each fraction separately and evaporate the solvent to yield the respective fractions. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.
-
Protocol 2: Silica Gel Column Chromatography for Initial Purification
-
Column Preparation: Prepare a silica gel column (e.g., 200-300 mesh) using a slurry packing method with a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Combine fractions with similar TLC profiles. The fractions containing this compound can be identified by comparing with a reference standard if available, or by further spectroscopic analysis (e.g., NMR).[8]
Protocol 3: Preparative RP-HPLC for Final Purification
-
Instrumentation: A preparative HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) (Solvent B) and water (Solvent A), both containing 0.1% formic acid.
-
Gradient Elution: An example of a gradient program could be:
-
0-5 min: 20% B
-
5-35 min: 20-60% B
-
35-40 min: 60-100% B
-
40-45 min: 100% B
-
45-50 min: 100-20% B
-
50-55 min: 20% B (re-equilibration) This gradient should be optimized based on analytical scale separations.
-
-
Sample Preparation: Dissolve the partially purified this compound fraction from the previous step in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 210-254 nm) and collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.
Visualizations
References
- 1. Purification by silica gel chromatography using dialysis tubing and characterization of sophorolipids produced from Candida bombicola grown on glucose and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Minimizing Eupalinolide I degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Eupalinolide I during the extraction process.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions to mitigate degradation and improve yield.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or use of a non-optimal solvent. | Optimize the solid-to-liquid ratio, extraction time, and choice of solvent. Ethanol (B145695) or methanol (B129727) are commonly effective for sesquiterpene lactones.[1] Consider advanced extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency.[2] |
| Degradation during Extraction: Exposure to high temperatures, extreme pH, or prolonged light exposure can degrade this compound. | Maintain a neutral pH and avoid high temperatures during extraction.[3] If heating is necessary, use the lowest effective temperature for the shortest duration. Protect the extraction mixture from direct light. | |
| Post-Extraction Degradation: Improper storage of the extract can lead to degradation. | Store the crude extract and purified fractions at low temperatures (e.g., -20°C) and in darkness to prevent degradation.[4] | |
| Presence of Impurities in Final Product | Co-extraction of other compounds: The solvent may extract other compounds with similar polarity to this compound. | Employ further purification steps such as liquid-liquid partitioning or column chromatography. High-speed counter-current chromatography (HSCCC) is an effective method for separating sesquiterpenoid lactones. |
| Formation of Degradation Products: The extraction conditions may be causing this compound to break down. | Re-evaluate the extraction parameters. Lower the temperature, adjust the pH to be closer to neutral, and minimize the extraction time. Analyze for the presence of known degradation products of similar lactones to identify the degradation pathway. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the age, part, and growing conditions of Eupatorium lindleyanum. | Use plant material from a consistent source and of a similar age. Standardize the part of the plant being used for extraction. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration can affect the outcome. | Strictly control and monitor all extraction parameters. Use calibrated equipment to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
A1: this compound is a sesquiterpene lactone primarily isolated from the plant Eupatorium lindleyanum.[4][5][6]
Q2: What are the main factors that cause degradation of this compound during extraction?
A2: Based on studies of other sesquiterpene lactones and general principles of natural product chemistry, the main factors contributing to degradation are:
-
Temperature: High temperatures can accelerate degradation.[7]
-
pH: Both acidic and alkaline conditions can lead to hydrolysis of the lactone ring.[3][8] Studies on the similar compound andrographolide (B1667393) show it is most stable between pH 2.0 and 4.0.[3]
-
Light: Exposure to UV light can cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to molecular breakdown.
Q3: Which extraction method is recommended for minimizing degradation?
A3: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times, which can reduce the exposure of this compound to degradative conditions.[2][9] However, care must be taken to control the temperature in these methods. For instance, prolonged exposure to high microwave power can lead to thermal degradation.[10]
Q4: What solvents are best for extracting this compound?
A4: Polar solvents such as ethanol and methanol are commonly used for extracting sesquiterpene lactones from plant material.[1] The choice of solvent may need to be optimized based on the specific matrix and desired purity of the extract.
Q5: How can I monitor the degradation of this compound during my experiment?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the concentration of this compound and detecting the appearance of degradation products.[1] A stability-indicating HPLC method should be developed and validated for this purpose.
Q6: What are the likely degradation products of this compound?
A6: While specific degradation products of this compound are not well-documented in the reviewed literature, hydrolysis of the lactone ring under acidic or basic conditions is a probable degradation pathway for sesquiterpene lactones. This would result in the formation of the corresponding hydroxy carboxylic acid. Thermal degradation may lead to more complex fragmentation of the molecule.
Data Presentation
Table 1: Comparison of Common Extraction Methods for Plant Bioactives
This table summarizes the general characteristics of different extraction methods. The optimal method for this compound should be determined experimentally, balancing yield, purity, and potential for degradation.
| Extraction Method | Typical Time | Solvent Consumption | Relative Yield | Potential for Thermal Degradation |
| Maceration | 24 - 72 hours | High | Low to Moderate | Low |
| Soxhlet Extraction | 6 - 24 hours | Moderate | Moderate to High | High |
| Ultrasonic-Assisted Extraction (UAE) | 15 - 60 minutes | Low to Moderate | High | Moderate (can be controlled) |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | Low | High | High (requires careful control) |
Data synthesized from general knowledge of natural product extraction and comparative studies on other plant compounds.[2][9][10]
Experimental Protocols
Protocol 1: General Extraction of this compound from Eupatorium lindleyanum
-
Preparation of Plant Material: Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol (in a 1:10 solid-to-liquid ratio) at room temperature for 24 hours.
-
Alternatively, use ultrasonic-assisted extraction with 70% ethanol for 30 minutes at a controlled temperature (e.g., below 40°C).
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Purification (Optional):
-
Perform liquid-liquid partitioning of the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to fractionate the compounds.
-
Further purify the desired fraction using column chromatography or high-speed counter-current chromatography (HSCCC).
-
-
Analysis: Use HPLC to quantify the yield and purity of this compound in the fractions.
Protocol 2: Stability Study of this compound
-
Sample Preparation: Prepare solutions of purified this compound in buffers of different pH values (e.g., pH 2, 4, 7, 9, and 11).
-
Stress Conditions:
-
Thermal Stress: Incubate the solutions at different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C) for a set period.
-
Photolytic Stress: Expose the solutions to a controlled UV light source.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solutions.
-
-
Time-Point Analysis: At regular intervals, take an aliquot of each solution and analyze it by HPLC to determine the concentration of remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics. Identify any new peaks in the chromatogram, which may correspond to degradation products.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Key factors that can lead to the degradation of this compound.
References
- 1. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Eupalinolide I Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Eupalinolide I from its natural source, Eupatorium lindleyanum.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source for this compound?
A1: The primary natural source of this compound and its analogues is the aerial parts of Eupatorium lindleyanum DC., a traditional Chinese herb.[1][2] This plant is also a known source of other structurally similar sesquiterpenoid lactones like Eupalinolide A, B, J, K, and O.[1][2][3]
Q2: What is a general overview of the extraction and purification process for Eupalinolides?
A2: The general workflow involves a multi-step process that begins with the extraction of the dried and powdered plant material with an organic solvent, typically ethanol (B145695).[1][4] This is followed by a liquid-liquid partitioning of the crude extract to separate compounds based on their polarity. Further purification is then carried out using chromatographic techniques, with High-Speed Counter-Current Chromatography (HSCCC) being a highly effective method for separating sesquiterpenoid lactones like Eupalinolides.[1][4]
Q3: What kind of yields can I expect for Eupalinolides from E. lindleyanum?
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
This protocol is adapted from methodologies used for the successful isolation of Eupalinolide A and B from E. lindleyanum.[1][4]
1. Plant Material Preparation:
-
Air-dry the aerial parts of Eupatorium lindleyanum.
-
Grind the dried material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material with 95% ethanol (in a 1:10 weight-to-volume ratio) at room temperature for 24 hours.[4]
-
Repeat the extraction process three times to ensure maximum recovery.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.[4]
3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with the following solvents of increasing polarity:
-
The n-butanol fraction is typically enriched with sesquiterpenoid lactones.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can lead to irreversible adsorption of the sample and lower recovery rates.[1][4]
1. Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A commonly used starting ratio is 1:4:2:3 (v/v/v/v).[1][5][6]
-
Vigorously shake the mixture in a separation funnel at room temperature to ensure it is thoroughly equilibrated.
-
Separate the upper and lower phases and degas them by sonication for 30 minutes before use.[5]
2. Sample Preparation:
-
Dissolve the dried n-butanol fraction obtained from the liquid-liquid partitioning in a mixture of the upper and lower phases of the solvent system.[1]
3. HSCCC Operation:
-
Follow the specific operational guidelines for your HSCCC instrument. The following are example parameters:
-
Flow rate: 2.0 mL/min
-
Revolution speed: 900 rpm
-
Detection wavelength: 254 nm
-
Column temperature: 25 °C
-
-
Inject the sample solution and collect the fractions.
4. Fraction Analysis:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete extraction of plant material. | - Ensure the plant material is finely powdered. - Increase the extraction time or the number of extraction cycles. - Consider using alternative extraction methods like ultrasonic-microwave synergistic extraction, which has been shown to be effective for other compounds in E. lindleyanum.[7][8] |
| Poor Separation During Liquid-Liquid Partitioning | Emulsion formation between the aqueous and organic layers. | - Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Centrifuge the mixture at a low speed. |
| Co-elution of Compounds in HSCCC | The chosen solvent system is not optimal for separating this compound from other similar compounds. | - Systematically vary the ratios of the n-hexane-ethyl acetate-methanol-water solvent system to find the optimal partition coefficient (K) for this compound. A K value between 0.5 and 2.0 is often ideal for sesquiterpenoid lactones.[4] |
| Peak Tailing or Broadening in HPLC Analysis | - Column overload. - Presence of interfering compounds. - Column degradation. | - Reduce the amount of sample injected.[4] - Filter the sample before injection.[4] Consider an additional solid-phase extraction (SPE) clean-up step.[4] - Use a guard column to protect the analytical column, or replace the column if it has been used extensively.[4] |
| Loss of Compound During Purification | Irreversible adsorption onto a solid stationary phase (if using methods other than HSCCC, such as silica (B1680970) gel chromatography). | - HSCCC is recommended to avoid this issue.[1][4] - If using silica gel, consider deactivating it with a small amount of a polar solvent or a base like triethylamine (B128534) to minimize adsorption.[4] |
Data Presentation
Table 1: Yield of Eupalinolides A and B from Eupatorium lindleyanum [1][5][6]
| Starting Material | Fraction | Compound | Yield | Purity (by HPLC) |
| 10.0 kg dried aerial parts | 540 mg n-butanol fraction | Eupalinolide A | 17.9 mg | 97.9% |
| 10.0 kg dried aerial parts | 540 mg n-butanol fraction | Eupalinolide B | 19.3 mg | 97.1% |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and purification of total flavonoids from Eupatorium lindleyanum DC. and evaluation of their antioxidant and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Eupalinolide I experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide I and its analogues. Inconsistent experimental results can arise from a variety of factors, from compound handling to specific assay parameters. This guide is designed to help you identify and resolve common issues to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after dilution in cell culture medium. What should I do?
A1: This is a common issue when diluting DMSO stock solutions into aqueous media. This compound, like many small molecules, has limited aqueous solubility.
-
Recommended Actions:
-
Visually inspect the medium for any precipitate after adding the compound.
-
Gently vortex or sonicate the diluted solution for a few minutes to aid dissolution.[1]
-
Consider preparing intermediate dilutions in a co-solvent system if precipitation is persistent, though be mindful of the final solvent concentration's effect on cells.
-
It is crucial to ensure your final DMSO concentration is not toxic to your cells; typically, this should be below 0.5%, and for some sensitive primary cells, as low as 0.1%.[2]
-
Q2: I am observing high variability in cell viability (MTT/CCK8) assays between replicates. What are the potential causes?
A2: High variability in cell viability assays can stem from several factors, including inconsistent cell seeding, uneven compound distribution, or issues with the assay itself.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating and be consistent with your seeding density. Inaccurate plating can lead to varied results.
-
Compound Distribution: After adding this compound, ensure it is mixed thoroughly but gently in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[3]
-
Incomplete Formazan (B1609692) Solubilization: In MTT assays, ensure the formazan crystals are completely dissolved before reading the plate. Increase the incubation time with the solubilization solvent or use gentle agitation.[3]
-
Q3: My western blot results for downstream signaling proteins are weak or absent after this compound treatment. How can I troubleshoot this?
A3: Weak or no signal on a western blot can be due to issues with protein extraction, antibody concentrations, or the transfer process.
-
Troubleshooting Steps:
-
Protein Concentration: Ensure you are loading a sufficient amount of protein per well. A positive control lysate can verify that your target protein is detectable.
-
Antibody Titration: The optimal antibody concentration can vary. Titrate your primary antibody to find the concentration that gives a strong signal without high background.
-
Transfer Efficiency: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm a successful transfer from the gel.[4]
-
Lysis Buffer: Use a lysis buffer that contains protease and phosphatase inhibitors to prevent degradation of your target proteins.
-
Q4: In my flow cytometry apoptosis assay, I see a high percentage of necrotic cells even in my control group. What could be the cause?
A4: A high background of necrotic cells can be caused by harsh cell handling or issues with the staining protocol.
-
Troubleshooting Steps:
-
Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to an increase in necrotic cells. Handle cells gently and keep them on ice when possible.
-
Reagent Concentration: Use the recommended concentrations of Annexin V and propidium (B1200493) iodide (PI) or 7-AAD. Titrate if necessary.
-
Compensation: Ensure you have proper single-stain controls to set the correct compensation for spectral overlap between fluorochromes.[5]
-
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution | Relevant Controls |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] | Compare the activity of a freshly prepared dilution to an older one. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. | Maintain a detailed log of cell passage numbers for all experiments. |
| Variable Incubation Times | Strictly adhere to the planned incubation times for compound treatment and assay development. | Include a time-course experiment to determine the optimal treatment duration. |
| Media Components | Phenol (B47542) red in some media can interfere with colorimetric assays. Consider using phenol red-free media for the assay.[3] | Run a blank control with media only to check for background absorbance. |
Issue 2: Non-specific Bands in Western Blotting
| Potential Cause | Recommended Solution | Relevant Controls |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody and/or shorten the incubation time. | Titrate the primary antibody to find the optimal dilution. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk, or vice versa).[6] | A "secondary antibody only" control lane (no primary antibody) should be clean. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[4] | Not applicable. |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the species of the primary antibody. | Run a control lane with only the secondary antibody to check for non-specific binding. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.
-
Absorbance Reading: Gently shake the plate to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Preparation: Culture and treat cells with this compound for the desired time. Collect both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method if possible.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the samples by flow cytometry within one hour.
Quantitative Data Summary
The following tables summarize reported IC50 values for different Eupalinolide analogues in various cancer cell lines. This data can serve as a reference for expected potency, but be aware that values can vary between labs due to different experimental conditions.
Table 1: IC50 Values of Eupalinolide Analogues in Cancer Cell Lines
| Eupalinolide Analogue | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [8] |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [8] |
| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | Not specified, effective at 7, 14, 28 µM | [9] |
| Eupalinolide A | HCCLM3 | Hepatocellular Carcinoma | Not specified, effective at 7, 14, 28 µM | [9] |
| Eupalinolide A | A549 | Non-Small Cell Lung Cancer | Not specified, effective at 10, 20, 30 µM | [4] |
| Eupalinolide A | H1299 | Non-Small Cell Lung Cancer | Not specified, effective at 10, 20, 30 µM | [4] |
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathways modulated by different Eupalinolide analogues.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. bio-rad.com [bio-rad.com]
Preventing off-target effects of Eupalinolide I in cell culture
Welcome to the technical support center for Eupalinolide I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to help mitigate potential off-target effects.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound.
Issue 1: High level of cell death in control (non-cancerous) cell lines.
-
Possible Cause: Off-target cytotoxic effects. While some studies on related compounds like Eupalinolide J and O suggest selectivity for cancer cells, high concentrations of this compound may still impact normal cells.[1][2]
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve on your specific non-cancerous cell line to determine the maximum non-toxic concentration.
-
Reduce Exposure Time: Limit the duration of treatment to the minimum time required to observe the desired on-target effect in your cancer cell line.
-
Serum Concentration: Ensure adequate serum concentration in your culture medium, as serum proteins can sometimes bind to small molecules and reduce their effective concentration.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Compound instability or degradation in cell culture media.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing the compound in media for extended periods.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell lines (typically <0.1%).
-
Media Components: Be aware that components in the cell culture media could potentially interact with this compound. If inconsistencies persist, consider testing the compound's stability in different media formulations.
-
Issue 3: Lack of a clear on-target effect at expected concentrations.
-
Possible Cause: Cell line resistance or incorrect target assumption.
-
Troubleshooting Steps:
-
Target Expression: Verify the expression of the intended target (e.g., STAT3) in your cell line using techniques like Western blotting or qPCR.
-
Upstream/Downstream Markers: Analyze the modulation of known upstream or downstream markers in the presumed signaling pathway to confirm target engagement.
-
Alternative Cell Lines: Test this compound in other validated cell lines known to be sensitive to similar compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: Direct studies on this compound are limited. However, it is often studied as part of a complex with Eupalinolide J and K. This complex has been shown to induce apoptosis and cell cycle arrest.[3][4] Eupalinolide J, a closely related compound, is known to inhibit the STAT3 signaling pathway by promoting its ubiquitin-dependent degradation.[3][4][5] It is plausible that this compound shares a similar mechanism of action.
Q2: What are the potential off-target effects of this compound?
A2: As a sesquiterpene lactone, this compound may have off-target effects due to its reactive chemical structure. Potential off-targets could include other kinases or proteins with reactive cysteine residues. The off-target effects of many sesquiterpene lactones are mediated through pathways like JAK-STAT, PI3K-Akt, and MAP kinases.[6]
Q3: How can I validate that the observed phenotype is due to the on-target activity of this compound?
A3: Target validation is crucial. We recommend the following approaches:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (e.g., STAT3). If this compound treatment in these modified cells shows a diminished effect compared to wild-type cells, it provides strong evidence for on-target activity.
-
Rescue Experiments: If this compound inhibits a specific pathway, attempt to "rescue" the phenotype by overexpressing a downstream component of that pathway.
-
Orthogonal Assays: Use multiple, independent assays to measure the same biological outcome.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration is cell-line dependent. Based on studies with related Eupalinolides, a starting range of 1-20 µM is recommended for in vitro cancer cell line studies.[7] It is essential to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q5: Is this compound toxic to normal, non-cancerous cells?
A5: Studies on related compounds Eupalinolide J and O have shown that they do not have significant inhibitory effects on normal breast epithelial cells (MCF-10A) at concentrations that are cytotoxic to cancer cells.[1][2] However, it is always recommended to test the cytotoxicity of this compound on a relevant non-cancerous control cell line in your experiments.
Quantitative Data
Table 1: Summary of IC50 Values for Eupalinolide J and O in Various Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Eupalinolide J | PC-3 | Prostate Cancer | 2.89 ± 0.28 | 72 | [1] |
| Eupalinolide J | DU-145 | Prostate Cancer | 2.39 ± 0.17 | 72 | [1] |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 24 | [7] |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 5.85 | 48 | [7] |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 3.57 | 72 | [7] |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 24 | [7] |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 7.06 | 48 | [7] |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 3.03 | 72 | [7] |
Note: Data for this compound is currently limited. The provided data for related compounds can be used as a reference for designing initial experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[7]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1-20 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A troubleshooting workflow for addressing off-target cytotoxicity.
Caption: A proposed signaling pathway for this compound based on related compounds.
Caption: A logical workflow for validating the on-target effects of this compound.
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Cytotoxicity of Eupalinolide I and Eupalinolide J: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic properties of two naturally occurring sesquiterpene lactones, Eupalinolide I and Eupalinolide J. Both compounds are isolated from Eupatorium lindleyanum and have garnered interest within the oncology research community for their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data to inform future studies.
Executive Summary
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Eupalinolide J against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population in vitro.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| PC-3 | Prostate Cancer | 2.89 ± 0.28 | 72 |
| DU-145 | Prostate Cancer | 2.39 ± 0.17 | 72 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 72 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 72 |
Note on this compound: A complex designated F1012-2, composed of this compound, Eupalinolide J, and Eupalinolide K, has been shown to inhibit the proliferation of MDA-MB-231 breast cancer cells[1]. However, the specific contribution and individual IC50 value of this compound have not been reported in the reviewed literature.
Experimental Protocols
The following protocols are generalized methodologies based on published studies investigating the cytotoxicity of Eupalinolide J. For precise experimental conditions, it is crucial to consult the original research articles.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Eupalinolide J. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with Eupalinolide J at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with Eupalinolide J, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Following treatment with Eupalinolide J, cells are lysed in RIPA buffer to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, STAT3, p-STAT3, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Eupalinolide J-Induced Apoptosis and Cell Cycle Arrest
Eupalinolide J has been shown to induce apoptosis in cancer cells through the intrinsic pathway. This involves the disruption of the mitochondrial membrane potential (MMP), leading to the activation of caspase-9 and subsequently caspase-3. Activated caspase-3 then cleaves various cellular substrates, ultimately leading to programmed cell death. Furthermore, Eupalinolide J can induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cancer cell type, thereby inhibiting cell proliferation[2][3].
Caption: Eupalinolide J induces apoptosis via the mitochondrial pathway.
Eupalinolide J and the STAT3 Signaling Pathway
A key mechanism of action for Eupalinolide J is its inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis. Eupalinolide J has been reported to promote the ubiquitin-dependent degradation of STAT3, leading to the downregulation of its target genes, such as the matrix metalloproteinases MMP-2 and MMP-9, which are involved in cancer cell invasion and metastasis[4][5].
Caption: Eupalinolide J inhibits metastasis by promoting STAT3 degradation.
Experimental Workflow
The following diagram outlines a general workflow for the comparative cytotoxic evaluation of compounds like this compound and J.
Caption: General workflow for in vitro cytotoxicity comparison.
Conclusion
Eupalinolide J exhibits potent cytotoxic effects against multiple cancer cell lines through well-defined mechanisms involving apoptosis induction and STAT3 pathway inhibition. While this compound is a known constituent of a cytotoxic mixture, further research is required to elucidate its individual cytotoxic profile and mechanism of action. This guide highlights the therapeutic potential of Eupalinolide J and underscores the need for additional studies to fully characterize the anticancer activities of this compound for a comprehensive comparative understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Eupalinolide I vs. Parthenolide: A Comparative Analysis of Their Mechanisms of Action in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanistic actions of two sesquiterpene lactones, eupalinolide I and parthenolide (B1678480), which have demonstrated significant potential in cancer therapy. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, this document aims to facilitate a deeper understanding of their distinct and overlapping therapeutic properties.
Core Mechanisms of Action: A Comparative Overview
This compound and parthenolide, while both classified as sesquiterpene lactones, exhibit nuanced differences in their mechanisms of action, primarily centered around their modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Parthenolide is a well-characterized compound known for its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can directly interact with the p65 subunit of NF-κB and inhibit the IκB kinase (IKK) complex, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of anti-apoptotic and pro-inflammatory genes. Additionally, parthenolide has been shown to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by inhibiting the phosphorylation of STAT3. This dual inhibition of two critical oncogenic pathways contributes to its robust pro-apoptotic effects.
This compound , on the other hand, has been studied as part of a complex, F1012-2, which also contains eupalinolides J and K. This complex has been shown to induce apoptosis and inhibit the Akt/p38 signaling pathway . While direct evidence for this compound's effect on NF-κB is less documented, other eupalinolide derivatives, such as eupalinolide B, have been shown to inhibit the NF-κB pathway. The primary anti-cancer activity of eupalinolides, including eupalinolide J, is often attributed to the inhibition of the STAT3 signaling pathway , leading to the induction of apoptosis and cell cycle arrest.
Quantitative Data Presentation
The following tables summarize the half-maximal inhibitory concentrations (IC50) of parthenolide and various eupalinolides against a range of cancer cell lines, providing a quantitative comparison of their cytotoxic potencies. Data for this compound is presented as part of the F1012-2 complex.
Table 1: IC50 Values of Parthenolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [1] |
| A549 | Non-small cell lung cancer | 15.38 ± 1.13 | [1] |
| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 | [1] |
| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 | [1] |
| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 | [1] |
| SiHa | Cervical cancer | 8.42 ± 0.76 | [2] |
| MCF-7 | Breast cancer | 9.54 ± 0.82 | [2] |
Table 2: IC50 Values of Eupalinolides in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Eupalinolide J | MDA-MB-231 | Triple-negative breast cancer | 3.74 ± 0.58 | [3] |
| MDA-MB-468 | Triple-negative breast cancer | 4.30 ± 0.39 | [3] | |
| Eupalinolide O | MDA-MB-231 (48h) | Triple-negative breast cancer | 5.85 | [4] |
| MDA-MB-453 (48h) | Triple-negative breast cancer | 7.06 | [4] | |
| Eupalinolide B | TU212 | Laryngeal cancer | 1.03 | [5] |
| AMC-HN-8 | Laryngeal cancer | 2.13 | [5] | |
| F1012-2 (this compound, J, K) | MDA-MB-231 | Triple-negative breast cancer | Not explicitly stated |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by parthenolide and eupalinolides.
Caption: Parthenolide's dual inhibition of NF-κB and STAT3 pathways.
Caption: Eupalinolides' inhibition of STAT3 and modulation of Akt/p38 pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and parthenolide are provided below.
Western Blotting for STAT3 Phosphorylation
This protocol is used to determine the levels of total and phosphorylated STAT3 in cell lysates, providing insight into the activation state of the STAT3 signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound or parthenolide for the desired time and concentration. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To determine total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to treatment with the compounds.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Cell culture medium and plates
-
NF-κB activator (e.g., TNF-α)
-
Passive lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or parthenolide for a specified pre-incubation time.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate duration.
-
Cell Lysis: Wash the cells with PBS and lyse them with passive lysis buffer.
-
Luciferase Activity Measurement: Transfer the cell lysate to a luminometer plate. Measure the firefly luciferase activity, followed by the Renilla luciferase activity (for normalization).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or parthenolide at the desired concentrations and for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the mechanisms of action of this compound and parthenolide.
Caption: General experimental workflow for comparative analysis.
Conclusion
Both parthenolide and this compound, along with its analogues, demonstrate significant promise as anti-cancer agents by targeting fundamental signaling pathways that drive tumorigenesis. Parthenolide's well-established dual inhibitory role on NF-κB and STAT3 provides a strong rationale for its therapeutic potential. While the specific mechanism of this compound requires further elucidation as a standalone agent, the available evidence for eupalinolide-containing complexes and other eupalinolide derivatives points towards a potent anti-cancer activity primarily mediated through the inhibition of the STAT3 pathway and modulation of other survival pathways like Akt/p38. This comparative guide highlights the therapeutic potential of both compounds and underscores the need for further head-to-head studies to fully delineate their respective mechanisms and potential clinical applications.
References
- 1. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Eupalinolide I Targets: A Molecular Docking Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Eupalinolide I's potential molecular targets using molecular docking simulations. Due to the limited availability of specific molecular docking data for this compound, this guide utilizes data from the closely related compound, Eupalinolide J, as a proxy. The performance is compared against other natural compounds with similar therapeutic aims, supported by experimental data from publicly available literature.
Comparative Analysis of Molecular Docking Results
The following table summarizes the molecular docking data for Eupalinolide J and alternative therapeutic compounds, highlighting their binding affinities to key protein targets in cancer and inflammatory signaling pathways. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and its target.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Therapeutic Area |
| Eupalinolide J (proxy for this compound) | STAT3 (DNA Binding Domain) | Data not numerically specified, but identified as the optimal binding energy from multiple poses[1] | Cancer |
| Quercetin | STAT3 | -8.3[2] | Cancer |
| Curcumin | STAT3 | -6.9[2] | Cancer |
| Gingerol | STAT3 | -5.9[2] | Cancer |
| Parthenolide | IκB kinase (IKK) | -8.08 | Inflammation, Cancer |
| Parthenolide | NF-κB | -7.54 | Inflammation, Cancer |
| Lupeol | mTOR | -11.56 | Cancer |
| Withaferin A | β-Tubulin | MolDock Score: -135.589 | Cancer |
Experimental Protocols
The following is a generalized methodology for molecular docking studies, synthesized from various research articles. This protocol outlines the key steps involved in predicting the interaction between a ligand (e.g., this compound) and a protein target.
Preparation of the Receptor Protein
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: The initial PDB file is prepared by removing all non-essential molecules, including water molecules, co-crystallized ligands, and any additional protein chains not relevant to the binding interaction.
-
Addition of Hydrogen Atoms: Hydrogen atoms, which are often not resolved in crystal structures, are added to the protein structure.
-
Charge Assignment: Appropriate partial charges are assigned to each atom of the protein. This is a crucial step for accurately calculating the electrostatic interactions.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to achieve a more stable conformation.
Preparation of the Ligand
-
Ligand Structure Generation: The 2D or 3D structure of the ligand (e.g., this compound) is obtained from chemical databases such as PubChem or drawn using chemical drawing software.
-
3D Conversion and Optimization: If starting from a 2D structure, it is converted to a 3D conformation. The 3D structure is then optimized to find its lowest energy conformation.
-
Charge and Torsion Angle Definition: Partial charges are assigned to the ligand atoms, and the rotatable bonds (torsion angles) are defined to allow for flexibility during the docking process.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation.
-
Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the simulation. The program systematically samples different conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The binding energy is typically expressed in kcal/mol.
-
Pose Selection: The docking simulation generates multiple possible binding poses. The pose with the lowest binding energy is generally considered the most favorable and is selected for further analysis.
Analysis of Results
-
Binding Mode Visualization: The best-docked pose is visualized to analyze the interactions between the ligand and the protein's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Binding Energy Evaluation: The binding energy value provides a quantitative measure of the binding affinity. This value is used to compare the binding of different ligands to the same target or the binding of the same ligand to different targets.
Visualizations
Molecular Docking Workflow
The following diagram illustrates the typical workflow of a molecular docking experiment, from the initial preparation of the protein and ligand to the final analysis of the results.
References
Comparative Bioactivity of Eupalinolides in Cancer Cell Lines: A Cross-Validation Guide
An objective comparison of the anti-cancer properties of Eupalinolide analogues, providing researchers with supporting experimental data and insights into their mechanisms of action. While direct, extensive data on Eupalinolide I remains limited, this guide offers a cross-validation of its close analogues—Eupalinolide A, B, J, and O—to infer its potential therapeutic activities and guide future research.
Comparative Cytotoxicity of Eupalinolide Analogues
The cytotoxic effects of various Eupalinolide compounds have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that the activity of this compound has been reported as part of a mixture with Eupalinolides J and K, designated F1012-2, indicating a potential synergistic or combined effect.
| Eupalinolide Analogue | Cancer Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 (Triple-Negative Breast Cancer) | 24 | 10.34 | [1] |
| 48 | 5.85 | [1] | ||
| 72 | 3.57 | [1] | ||
| MDA-MB-453 (Triple-Negative Breast Cancer) | 24 | 11.47 | [1] | |
| 48 | 7.06 | [1] | ||
| 72 | 3.03 | [1] | ||
| Eupalinolide A | A549 (Non-Small Cell Lung Cancer) | 48 | Not explicitly stated, but effective at 10, 20, 30 µM | [2] |
| H1299 (Non-Small Cell Lung Cancer) | 48 | Not explicitly stated, but effective at 10, 20, 30 µM | [2] | |
| MHCC97-L (Hepatocellular Carcinoma) | 48 | Effective at 7, 14, 28 µM | [3] | |
| HCCLM3 (Hepatocellular Carcinoma) | 48 | Effective at 7, 14, 28 µM | [3] | |
| Eupalinolide J | PC-3 (Prostate Cancer) | Not specified | Marked anti-proliferative activity | [4] |
| DU-145 (Prostate Cancer) | Not specified | Marked anti-proliferative activity | [4] |
Mechanisms of Action: A Multi-Pathway Approach
Eupalinolides exert their anti-cancer effects by modulating a variety of cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
Induction of Apoptosis and Cell Cycle Arrest
-
Eupalinolide A has been shown to induce G2/M phase cell cycle arrest in non-small cell lung cancer cells (A549 and H1299) and promote apoptosis.[2] In hepatocellular carcinoma cells, it causes G1 phase arrest.[3][5]
-
Eupalinolide O triggers apoptosis in triple-negative breast cancer cells (MDA-MB-468, MDA-MB-231, MDA-MB-453) and induces cell cycle arrest at the G2/M phase.[1][6] This is associated with a loss of mitochondrial membrane potential and activation of caspases.[6]
-
Eupalinolide J promotes apoptosis and G0/G1 phase cell cycle arrest in human prostate cancer cells.[4]
Modulation of Key Signaling Pathways
The anti-cancer activity of eupalinolides is linked to their ability to interfere with critical signaling cascades within cancer cells.
Caption: A generalized workflow for assessing the bioactivity of eupalinolides.
-
Eupalinolide A targets the AMPK/mTOR/SCD1 signaling pathway in non-small cell lung cancer, leading to the induction of both apoptosis and ferroptosis.[2] It also activates the ROS/ERK signaling pathway to induce autophagy in hepatocellular carcinoma cells.[5]
-
Eupalinolide O modulates the Akt/p38 MAPK signaling pathway and increases the generation of reactive oxygen species (ROS) to induce apoptosis in triple-negative breast cancer cells.[1]
-
Eupalinolide J has been found to target the STAT3 signaling pathway in triple-negative breast cancer cells.[7] It also promotes the ubiquitin-dependent degradation of STAT3, which in turn downregulates metastasis-related genes such as MMP-2 and MMP-9.
Caption: Signaling pathways affected by different Eupalinolide analogues.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the referenced studies. For specific concentrations, incubation times, and reagents, it is crucial to consult the original research articles.
Cell Viability Assay (MTT/CCK-8 Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the Eupalinolide compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).[3]
-
Reagent Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution is added to each well and incubated for a few hours.[3]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader to determine cell viability.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the Eupalinolide compound for a designated time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold ethanol (B145695) (e.g., 70%) and stored at a low temperature.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blotting
-
Protein Extraction: Following treatment with the Eupalinolide, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases, cyclins), followed by incubation with a corresponding secondary antibody.[7]
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-inflammatory Effects of Eupalinolide I and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, both sesquiterpene lactones and flavonoids have emerged as promising candidates. This guide provides a comparative analysis of the anti-inflammatory effects of Eupalinolide I, a sesquiterpene lactone, and a selection of well-researched flavonoids: quercetin, luteolin, and kaempferol (B1673270). Due to the limited direct experimental data on this compound, this comparison utilizes data from its close structural analogs, Eupalinolide B and Eupalinolide O, to infer its potential activities. This information is intended to guide further research and drug development efforts in the field of inflammation.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of Eupalinolide analogs and key flavonoids.
| Compound | Assay | Cell Line/Model | Concentration/Dose | Effect |
| Eupalinolide B | Adjuvant-Induced Arthritis | Rats | Not specified | Reduced serum levels of TNF-α and IL-1β[1] |
| Quercetin | LPS-induced cytokine release | RAW264.7 macrophages | 6.25–25 µM | Significantly suppressed IL-6 production[2] |
| LPS-induced cytokine release | RAW264.7 macrophages | Not specified | Reduced the production of TNF-α, IL-6, and IL-1β[3] | |
| Luteolin | LPS-induced cytokine release | Mouse alveolar and peripheral macrophages | 5–25 µM | Dose-dependently inhibited TNF-α and IL-6 production[4] |
| LPS-induced NO production | RAW 264.7 macrophages | 12.5, 25, 50 µg/mL | Dose-dependent reduction in nitrite (B80452) production[5] | |
| Kaempferol | IL-1β-induced COX-2 expression | Rheumatoid arthritis synovial fibroblasts | Not specified | Inhibited COX-2 mRNA and protein expression[6][7] |
| UVB-induced COX-2 expression | JB6 P+ cells | Not specified | Significantly reduced UVB-induced transactivation of AP-1[8] |
| Compound | Signaling Pathway | Cell Line/Model | Effect |
| Eupalinolide B | NF-κB | RAW264.7 cells | Inhibited the phosphorylation of IκBα and NF-κB p65[9] |
| Eupalinolide O | Akt/p38 MAPK | Triple-Negative Breast Cancer Cells | Modulated ROS generation and the Akt/p38 MAPK pathway[10] |
| Quercetin | PI3K/Akt | RAW264.7 macrophages | Inhibited the phosphorylation of Akt[3] |
| Luteolin | NF-κB and AP-1 | Mouse alveolar and peripheral macrophages | Blocked the degradation of IκB-α and nuclear translocation of NF-κB p65; inhibited AP-1 DNA binding activity[4] |
| Kaempferol | MAPK and NF-κB | Rheumatoid arthritis synovial fibroblasts | Inhibited the phosphorylation of ERK-1/2, p38, and JNK, and the activation of NF-κB[6] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW264.7 Macrophages
This in vitro assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production.
a. Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. Cells are seeded in 24-well plates at a suitable density and allowed to adhere overnight.
b. Induction of Inflammation and Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, quercetin, luteolin). After a pre-incubation period of 1-2 hours, inflammation is induced by adding LPS to a final concentration of 1 µg/mL. A vehicle control (e.g., DMSO) is also included.
c. Measurement of Cytokines: After a 24-hour incubation with LPS, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
d. Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine concentrations in the treated groups to the LPS-stimulated control group.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the acute anti-inflammatory activity of a compound.
a. Animals: Male Wistar rats or Swiss albino mice are used for the experiment. Animals are housed under standard laboratory conditions with free access to food and water.
b. Treatment: The test compound is administered orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) are also included.
c. Induction of Edema: Thirty minutes to one hour after the administration of the test compound, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal[11][12].
d. Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[12][13].
e. Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the vehicle control group[14].
NF-κB Luciferase Reporter Assay
This cell-based assay quantitatively measures the transcriptional activity of NF-κB, a key regulator of inflammation.
a. Cell Culture and Transfection: HEK293T or other suitable cells are cultured in DMEM with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent[15][16].
b. Treatment and Stimulation: After 24 hours of transfection, the cells are pre-treated with different concentrations of the test compound for 1-2 hours. Subsequently, the cells are stimulated with an NF-κB activator, such as TNF-α (10-20 ng/mL) or LPS (1 µg/mL), for 6-8 hours[17].
c. Luciferase Activity Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in the treated groups to the stimulated control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and flavonoids are mediated through the modulation of key signaling pathways.
This compound (Inferred from Analogs) and the NF-κB and MAPK Pathways
Eupalinolide B has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit. Eupalinolide O has been demonstrated to modulate the Akt/p38 MAPK pathway. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.
Caption: Inferred anti-inflammatory signaling pathway of this compound.
Flavonoids and Their Multi-Targeting Anti-inflammatory Action
Flavonoids such as quercetin, luteolin, and kaempferol are known to exert their anti-inflammatory effects by targeting multiple components of inflammatory signaling pathways. They can directly inhibit the activity of enzymes like COX and LOX, thereby reducing the production of prostaglandins (B1171923) and leukotrienes. Furthermore, they are potent inhibitors of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.
Caption: General anti-inflammatory signaling pathways targeted by flavonoids.
Experimental Workflow for Comparative Analysis
A typical workflow for comparing the anti-inflammatory effects of novel compounds like this compound with established flavonoids is outlined below.
References
- 1. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kaempferol inhibits IL-1β-induced proliferation of rheumatoid arthritis synovial fibroblasts and the production of COX-2, PGE2 and MMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. benchchem.com [benchchem.com]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. bowdish.ca [bowdish.ca]
- 17. benchchem.com [benchchem.com]
Unraveling the Potency of Eupalinolide Analogues: A Comparative Analysis of Structure-Activity Relationships
A detailed examination of Eupalinolide analogues reveals critical structural determinants for their cytotoxic and anti-inflammatory activities. This guide provides a comparative analysis of key analogues, supported by experimental data, to inform researchers and drug development professionals on the therapeutic potential of this class of sesquiterpene lactones.
Eupalinolides, a class of natural compounds isolated from the genus Eupatorium, have garnered significant interest for their diverse pharmacological properties, particularly their anti-cancer and anti-inflammatory effects.[1][2][3] This guide delves into the structure-activity relationships (SAR) among prominent Eupalinolide analogues, summarizing their biological activities and the experimental methodologies used for their evaluation.
Comparative Analysis of Biological Activity
The biological efficacy of Eupalinolide analogues varies significantly with minor structural modifications. The following table summarizes the cytotoxic activities of several key analogues against a panel of human cancer cell lines, presented as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Analogue | Cell Line | Activity Type | IC50 (µM) | Reference |
| Eupalinolide B | TU212 (Laryngeal Cancer) | Cytotoxicity | 1.03 | [4] |
| AMC-HN-8 (Laryngeal Cancer) | Cytotoxicity | 2.13 | [4] | |
| M4e (Laryngeal Cancer) | Cytotoxicity | 3.12 | [4] | |
| LCC (Laryngeal Cancer) | Cytotoxicity | 4.20 | [4] | |
| TU686 (Laryngeal Cancer) | Cytotoxicity | 6.73 | [4] | |
| Hep-2 (Laryngeal Cancer) | Cytotoxicity | 9.07 | [4] | |
| MiaPaCa-2 (Pancreatic Cancer) | Cytotoxicity | Most pronounced effect compared to EA and EO | [5] | |
| Eupalinolide J | DU-145 (Prostate Cancer) | Cytotoxicity | 2.39 ± 0.17 | [6] |
| PC-3 (Prostate Cancer) | Cytotoxicity | 2.89 ± 0.28 | [6] | |
| Eupalinolide O | MDA-MB-468 (Breast Cancer) | Cytotoxicity | Significant anticancer activity | [1] |
| TNBC Cells | Cytotoxicity | Sharp reduction in cell viability with increasing time and concentration | [7] |
Key Structure-Activity Relationship Insights
While a comprehensive SAR study across a wide range of analogues under identical conditions is limited, the available data suggests that modifications to the sesquiterpene lactone core can significantly impact biological activity. The presence and nature of ester side chains, as well as the stereochemistry of the molecule, are thought to be crucial for cytotoxicity and anti-inflammatory effects. For instance, the potent activity of Eupalinolide B in laryngeal cancer cell lines highlights the importance of its specific structural features.[4]
Mechanisms of Action: A Multi-pronged Attack
Eupalinolide analogues exert their therapeutic effects through the modulation of various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and the suppression of inflammatory responses.
Eupalinolide O has been shown to induce apoptosis in human breast cancer cells by activating caspases and causing a loss of mitochondrial membrane potential.[1] Its anticancer activity is also linked to the induction of G2/M phase cell cycle arrest and the suppression of the Akt pathway.[1] Furthermore, in triple-negative breast cancer cells, Eupalinolide O modulates reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway to induce apoptosis.[7]
Eupalinolide B demonstrates both anti-inflammatory and anti-cancer properties. It alleviates neuropathic pain by regulating the USP7/Keap1/Nrf2 signaling pathway.[2] In the context of rheumatoid arthritis, it promotes apoptosis and autophagy in fibroblast-like synoviocytes by regulating the AMPK/mTOR/ULK-1 signaling axis.[3] In laryngeal cancer, Eupalinolide B inhibits proliferation and epithelial-mesenchymal transition.[4] A recent study also highlighted its potential in suppressing pancreatic cancer through ROS generation and a novel cell death mechanism known as cuproptosis.[5]
Eupalinolide J exhibits marked anti-proliferative activity in human prostate cancer cells by inducing apoptosis and cell cycle arrest at the G0/G1 phase.[6] This is accompanied by the disruption of mitochondrial membrane potential and the induction of DNA damage.[6]
Caption: Signaling pathways modulated by Eupalinolide analogues.
Experimental Protocols
The evaluation of the biological activities of Eupalinolide analogues typically involves a series of in vitro and in vivo assays. The following provides a general overview of the methodologies commonly employed.
Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Eupalinolide analogues for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry is utilized to quantify the percentage of apoptotic cells after treatment with Eupalinolide analogues.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed.
-
Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and propidium (B1200493) iodide (PI) (to detect late apoptotic and necrotic cells).
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and is employed to investigate the effect of Eupalinolide analogues on the expression levels of proteins involved in signaling pathways.
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a detection reagent that reacts with the enzyme on the secondary antibody.
Caption: General experimental workflow for activity assessment.
Conclusion
The Eupalinolide analogues represent a promising class of natural products with significant potential for the development of novel anti-cancer and anti-inflammatory agents. The cytotoxic and mechanistic data presented highlight the importance of specific structural features in determining their biological activity. Further comprehensive studies directly comparing a wider range of analogues are warranted to fully elucidate the structure-activity relationships and to guide the rational design of more potent and selective therapeutic candidates.
References
- 1. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Small Molecule Compound Eupalinolide B Alleviates Neuropathic Pain by Regulating the USP7/Keap1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 7. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: Eupalinolide Derivatives versus Standard Chemotherapy in Preclinical Cancer Models
For Immediate Release
In the ongoing search for more effective and targeted cancer therapies, natural compounds are a promising frontier. Among these, Eupalinolides, a class of sesquiterpene lactones, have demonstrated significant anti-cancer properties in a variety of preclinical models. This guide provides a comparative overview of the efficacy of specific Eupalinolide derivatives against standard-of-care chemotherapy drugs in triple-negative breast cancer, pancreatic cancer, hepatocellular carcinoma, and non-small cell lung cancer. The data presented is derived from in vitro studies, offering a snapshot of their potential therapeutic value.
Key Findings Across Cancer Types: An Indirect Comparison
Due to the absence of direct head-to-head preclinical studies, this comparison collates data from various sources to provide an indirect assessment of efficacy. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit the growth of 50% of cancer cells. Lower IC50 values suggest higher potency.
Triple-Negative Breast Cancer (TNBC)
In the aggressive MDA-MB-231 TNBC cell line, Eupalinolide O exhibited a potent cytotoxic effect with an IC50 value of 5.85 µM after 48 hours of treatment[1]. For comparison, the standard chemotherapy drug Doxorubicin (B1662922) has reported IC50 values in the same cell line ranging from approximately 1 µM to 6.6 µM under similar conditions[2][3]. While the reported IC50 values for Doxorubicin vary, Eupalinolide O's efficacy falls within this range, suggesting a comparable level of potency in this preclinical model.
Beyond cytotoxicity, Eupalinolide O was also shown to effectively suppress the formation of cancer cell colonies, with a significant reduction in colony numbers observed at concentrations as low as 5 µM[1]. Studies on Doxorubicin have also demonstrated its ability to inhibit colony formation in MDA-MB-231 cells[4][5][6]. In terms of inducing programmed cell death (apoptosis), one study showed that Doxorubicin at a low concentration of 200 nM induced apoptosis in 15% of MDA-MB-231 cells[2][7].
Pancreatic Cancer
For the PANC-1 pancreatic cancer cell line, Eupalinolide B has been highlighted for its pronounced inhibitory effects on cell viability, proliferation, migration, and invasion, with one study noting its effects were comparable to the standard chemotherapy agent Oxaliplatin in a colony formation assay[8]. While a specific IC50 value for Eupalinolide B in PANC-1 cells was not available in the reviewed literature, its potent activity is evident.
In terms of apoptosis, Oxaliplatin has been shown to induce apoptosis in PANC-1 cells, with one study reporting an increase in the apoptotic rate of approximately 14% at a concentration of 25 µM[1][9][10].
Hepatocellular Carcinoma (HCC)
In the HepG2 hepatocellular carcinoma cell line, the standard-of-care drug Sorafenib demonstrates an IC50 value of approximately 6 µM after 48 hours of treatment[11][12]. While a specific IC50 value for a Eupalinolide derivative in HepG2 cells was not found in the reviewed literature, studies on Sorafenib show its ability to induce apoptosis, with one study reporting an increase in the apoptotic cell population to approximately 85% at a concentration of 20 µM[13]. Another study observed a significant increase in apoptosis at a lower concentration of 5 µM[14]. Sorafenib has also been shown to effectively reduce colony formation in HepG2 cells[15][16].
Non-Small Cell Lung Cancer (NSCLC)
In the A549 non-small cell lung cancer cell line, Eupalinolide A has been shown to be a potent inducer of apoptosis, with one study reporting a dramatic increase in the total apoptotic rate from 1.79% to 47.29% [17][18]. For the standard chemotherapy drug Cisplatin (B142131) , reported IC50 values in A549 cells vary, with one study citing a value of 7.49 µM after 48 hours of treatment[19]. Other studies have also reported on the ability of Cisplatin to induce apoptosis and inhibit colony formation in A549 cells in a dose-dependent manner[20][21][22][23][24][25][26][27][28][29].
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Eupalinolide Derivatives and Standard Chemotherapy Drugs in Various Cancer Cell Lines.
| Cancer Type | Cell Line | Eupalinolide Derivative | IC50 (µM) | Standard Chemotherapy | IC50 (µM) |
| Triple-Negative Breast Cancer | MDA-MB-231 | Eupalinolide O | 5.85 (48h)[1] | Doxorubicin | ~1 - 6.6 (48h)[2][3] |
| Pancreatic Cancer | PANC-1 | Eupalinolide B | Not Available | Oxaliplatin | Not Available in comparable study |
| Hepatocellular Carcinoma | HepG2 | Not Available | Not Available | Sorafenib | ~6 (48h)[11][12] |
| Non-Small Cell Lung Cancer | A549 | Not Available | Not Available | Cisplatin | 7.49 (48h)[19] |
Table 2: Apoptosis Induction by Eupalinolide Derivatives and Standard Chemotherapy Drugs.
| Cancer Type | Cell Line | Eupalinolide Derivative / Standard Drug | Treatment Conditions | Apoptotic Cell Percentage (%) |
| Triple-Negative Breast Cancer | MDA-MB-231 | Doxorubicin | 200 nM[2][7] | 15 |
| Pancreatic Cancer | PANC-1 | Oxaliplatin | 25 µM[1][9][10] | ~14 |
| Hepatocellular Carcinoma | HepG2 | Sorafenib | 20 µM[13] | ~85 |
| Non-Small Cell Lung Cancer | A549 | Eupalinolide A | Not Specified[17][18] | 47.29 |
Signaling Pathways and Experimental Workflows
Eupalinolide derivatives exert their anti-cancer effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key mechanisms of action.
References
- 1. Transport-Mediated Oxaliplatin Resistance Associated with Endogenous Overexpression of MRP2 in Caco-2 and PANC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confluence-dependent resistance to doxorubicin in human MDA-MB-231 breast carcinoma cells requires hypoxia-inducible factor-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short and Long-Term Effects of the Exposure of Breast Cancer Cell Lines to Different Ratios of Free or Co-Encapsulated Liposomal Paclitaxel and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cisplatin induces apoptosis of A549 cells by downregulating peroxidase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. netjournals.org [netjournals.org]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibitory Effect and Mechanism of Ursolic Acid on Cisplatin-Induced Resistance and Stemness in Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cisplatin-resistant A549 non-small cell lung cancer cells can be identified by increased mitochondrial mass and are sensitive to pemetrexed treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Eupalinolide I and K in the F1012-2 Complex: A Guide for Researchers
A direct comparative analysis of the individual biological activities of Eupalinolide I and Eupalinolide K within the F1012-2 complex is not feasible based on currently available scientific literature. The F1012-2 complex is a mixture of this compound, J, and K, and the majority of research has focused on the activity of the complex as a whole or on the individual properties of other eupalinolide analogues.[1] While some information is available for Eupalinolide K, particularly its role as a STAT3 inhibitor, dedicated studies detailing the specific bioactivity, cytotoxicity, or mechanism of action of this compound are not present in the public domain.[2]
This guide, therefore, provides a comprehensive overview of the known biological activities of the F1012-2 complex and the available data for Eupalinolide K to offer a contextual understanding for researchers, scientists, and drug development professionals.
Overview of the F1012-2 Complex
The F1012-2 complex, isolated from Eupatorium lindleyanum, has demonstrated significant anti-cancer properties, particularly against triple-negative breast cancer (TNBC).[3] The complex is known to induce apoptosis, cell cycle arrest, and DNA damage.[1] Its mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of the Akt pathway and the activation of the p38 and MAPK signaling pathways.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for Eupalinolide K and highlights the lack of data for this compound. For context, IC50 values for other related eupalinolides are also included.
| Compound | Cell Line(s) | IC50 Value(s) | Reference(s) |
| This compound | Data not available | Data not available | |
| Eupalinolide K | Data not available | Identified as a STAT3 inhibitor; specific IC50 not reported. | [2] |
| Eupalinolide J | MDA-MB-231 (TNBC) | 3.74 ± 0.58 µM | [4] |
| MDA-MB-468 (TNBC) | 4.30 ± 0.39 µM | [4] | |
| PC-3 (Prostate) | 2.89 ± 0.28 µM (72h) | [5] | |
| DU-145 (Prostate) | 2.39 ± 0.17 µM (72h) | [5] | |
| Eupalinolide O | MDA-MB-231 (TNBC) | 5.85 µM (48h) | [3] |
| MDA-MB-453 (TNBC) | 7.06 µM (48h) | [3] | |
| Eupalinolide B | TU212 (Laryngeal) | 1.03 µM | |
| AMC-HN-8 (Laryngeal) | 2.13 µM | ||
| M4e (Laryngeal) | 3.12 µM | ||
| Eupalinolide A | A549 & H1299 (NSCLC) | Induces apoptosis and ferroptosis | [6] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of the F1012-2 complex and its constituent eupalinolides are attributed to their ability to modulate multiple cellular signaling pathways. Eupalinolide K has been identified as a STAT3 inhibitor.[2] The F1012-2 complex has been shown to inhibit the Akt signaling pathway while activating the p38 MAPK pathway.[1]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the biological effects of eupalinolides and the F1012-2 complex are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Eupalinolide K or F1012-2 complex) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, total STAT3, p-Akt, total Akt, p-p38, total p38, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
While a direct comparison between this compound and K is currently hindered by a lack of data for this compound, the available information on the F1012-2 complex and Eupalinolide K provides valuable insights into their potential as anti-cancer agents. The F1012-2 complex demonstrates potent activity against triple-negative breast cancer through the induction of apoptosis and cell cycle arrest, mediated by the modulation of the Akt and MAPK signaling pathways. Eupalinolide K is known to contribute to this activity, at least in part, through the inhibition of STAT3. Further research is imperative to isolate and characterize the individual biological activities of this compound to fully elucidate the synergistic or individual contributions of each component within the F1012-2 complex. Such studies would be invaluable for the rational design and development of new therapeutic strategies targeting cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 6. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Eupalinolide I-Induced Apoptosis: A Comparative Guide to the Annexin V Assay and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Eupalinolide I, a sesquiterpene lactone, has demonstrated potential as an anti-cancer agent by inducing programmed cell death, or apoptosis. For researchers investigating the therapeutic promise of this compound and similar compounds, accurate and reliable validation of apoptosis is paramount. The Annexin V assay is a widely utilized method for detecting early-stage apoptosis. This guide provides an objective comparison of the Annexin V assay with other common apoptosis detection methods—the TUNEL assay and caspase activity assays—supported by experimental data from studies on related Eupalinolide compounds. Detailed methodologies for each key experiment are also presented to facilitate replication and further investigation.
Comparison of Apoptosis Detection Methods
The selection of an appropriate apoptosis assay is critical for characterizing the mechanism of action of compounds like this compound. Each method offers distinct advantages and detects different hallmarks of the apoptotic process.
| Method | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Assay | Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. | Early | - High sensitivity for early apoptotic events. - Can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI). | - PS externalization can also occur during necrosis. - The signal can be transient. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Labels the 3'-hydroxyl ends of fragmented DNA. | Late | - Highly specific for apoptosis-related DNA fragmentation. - Can be used on fixed cells and tissue sections. | - Detects a later stage of apoptosis, potentially missing early events. - Can also label necrotic cells and cells with DNA damage from other sources. |
| Caspase Activity Assay | Measures the activity of caspase enzymes (e.g., caspase-3/7), which are key executioners of apoptosis. | Mid to Late | - Directly measures a key enzymatic activity central to the apoptotic cascade. - Can provide a quantitative measure of apoptosis induction. | - Caspase activation can vary between cell types and apoptotic stimuli. - Does not provide single-cell resolution in plate-based formats. |
Quantitative Data Summary
Table 1: Eupalinolide A-Induced Apoptosis in A549 and H1299 Non-Small Cell Lung Cancer Cells [1]
| Assay | Cell Line | Treatment | Apoptotic Cells (%) |
| Annexin V/PI Staining | A549 | Control (DMSO) | 1.79 |
| Eupalinolide A (20 µM) | 47.29 | ||
| H1299 | Control (DMSO) | 4.66 | |
| Eupalinolide A (20 µM) | 44.43 | ||
| TUNEL Assay | A549 | Control (DMSO) | ~5 |
| Eupalinolide A (20 µM) | ~45 | ||
| H1299 | Control (DMSO) | ~8 | |
| Eupalinolide A (20 µM) | ~40 |
Table 2: Eupalinolide O-Induced Apoptosis and Caspase-3 Activity in MDA-MB-231 Triple-Negative Breast Cancer Cells [2]
| Assay | Treatment | Apoptotic Cells (%) | Relative Caspase-3 Activity |
| Annexin V/PI Staining | Control (DMSO) | ~5 | N/A |
| Eupalinolide O (5 µM) | ~25 | N/A | |
| Eupalinolide O (10 µM) | ~45 | N/A | |
| Caspase-3 Activity | Control (DMSO) | N/A | 1.0 |
| Eupalinolide O (5 µM) | N/A | ~2.5 | |
| Eupalinolide O (10 µM) | N/A | ~4.0 |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in apoptosis detection and the underlying cellular mechanisms, the following diagrams are provided.
Caption: this compound-induced apoptosis signaling and corresponding detection methods.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the three discussed apoptosis assays.
Annexin V-FITC/Propidium Iodide (PI) Staining Assay
This protocol is adapted from studies on Eupalinolide-induced apoptosis.[1][2][3]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry. FITC fluorescence indicates Annexin V binding (apoptotic cells), and PI fluorescence indicates loss of membrane integrity (late apoptotic/necrotic cells).
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol is a generalized procedure based on commercially available kits and literature.[1]
-
Sample Preparation: Culture and treat cells with this compound on coverslips or chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to access the nucleus.
-
Labeling Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Detection (for indirect methods): If using a hapten-labeled dUTP (like BrdUTP), incubate with a fluorescently labeled anti-hapten antibody.
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.
-
Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence in the nucleus, indicating DNA fragmentation.
Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on commercially available luminescent caspase activity kits.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Reaction: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by gentle shaking for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and contains a pro-luminescent substrate for caspase-3 and -7.
-
Measurement: Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Eupalinolide I
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent, biologically active compounds. This guide provides essential, immediate safety and logistical information for handling Eupalinolide I, a sesquiterpene lactone with noted anti-tumor properties.
Hazard Identification and Risk Assessment
Based on information for the related compound Eupalinolide H, this compound should be considered as potentially harmful if swallowed and toxic to aquatic life with long-lasting effects.[5] A thorough risk assessment should be conducted before beginning any work with this compound.
Assumed Hazards:
-
Acute oral toxicity
-
Skin and eye irritation
-
Respiratory tract irritation if inhaled as a dust or aerosol
-
Potent biological activity
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to wear the appropriate PPE at all times to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of nitrile gloves. Change gloves immediately if contaminated, punctured, or torn.[6] |
| Body Protection | Disposable Gown | A long-sleeved, disposable gown made of a low-lint material is required to prevent skin contact. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powder outside of a containment device like a chemical fume hood to prevent inhalation of airborne particles. Surgical masks do not provide adequate protection. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram illustrates the key steps for the safe handling of this compound.
Experimental Protocols
Weighing and Reconstitution:
-
Perform all manipulations of solid this compound within a certified chemical fume hood.
-
Wear all required PPE as detailed in the table above.
-
Use a dedicated set of spatulas and weighing papers for handling the compound.
-
Carefully weigh the desired amount of this compound.
-
To reconstitute, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
Cell Culture and In Vitro Assays:
-
When adding this compound or its solutions to cell cultures, work within a biological safety cabinet (BSC).
-
Use filtered pipette tips to prevent aerosol generation.
-
All culture plates, flasks, and tubes containing this compound should be clearly labeled as hazardous.
-
After incubation, decontaminate all surfaces of the BSC.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[6]
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[6] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemically resistant bag. Do not dispose of in regular or biohazardous waste.[7] |
| Liquid Waste (e.g., unused solutions, contaminated media) | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[6] |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in the designated hazardous waste container immediately after use.[6] |
Waste Segregation and Labeling
The following diagram outlines the logical relationship for proper waste segregation.
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[8] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
By implementing these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide H|1402067-83-7|MSDS [dcchemicals.com]
- 6. web.uri.edu [web.uri.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. Pardon Our Interruption [rltinstitute.novartis.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
